4-Fluorochalcone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCQZARWVHQBE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030857 | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-07-0, 1608-51-1 | |
| Record name | trans-4-Fluorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1608-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Fluorochalcone
An In-Depth Technical Guide to the Formation of 4-Fluorochalcone: Mechanism and Synthesis
In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold, forming the biosynthetic core of flavonoids and isoflavonoids.[1][2] These α,β-unsaturated ketones, characterized by two aromatic rings linked by a three-carbon bridge, are lauded for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic incorporation of a fluorine atom into the chalcone structure, creating this compound, significantly enhances its therapeutic potential.[3][4] The high electronegativity and unique steric profile of fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins, making this compound a critical intermediate in modern drug development.[4][5][6]
This guide provides a detailed examination of the core mechanism behind this compound formation, grounded in the principles of the Claisen-Schmidt condensation. We will dissect the reaction pathway, provide a field-tested experimental protocol, and explore the causality behind key procedural choices, offering a comprehensive resource for researchers and drug development professionals.
The Core Reaction: Claisen-Schmidt Condensation
The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable and efficient carbon-carbon bond-forming reaction.[1][7][8] This reaction involves the condensation of an aromatic aldehyde with a ketone that possesses an α-hydrogen, in the presence of a base or acid catalyst.[8] Because the two carbonyl partners are different, this is a type of crossed aldol condensation.[8] The reaction proceeds via an initial aldol addition followed by a rapid dehydration step to yield the thermodynamically stable α,β-unsaturated ketone.
The most prevalent and often highest-yielding approach utilizes base catalysis.[7] This pathway is favored when the aldehyde reactant contains electron-withdrawing substituents, a condition met by 4-fluorobenzaldehyde.[7]
Mechanistic Deep Dive: The Base-Catalyzed Pathway
The base-catalyzed formation of this compound (specifically, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one) from 4-fluorobenzaldehyde and acetophenone follows a distinct, two-stage process: aldol addition and dehydration.
-
Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone (acetophenone) by a strong base, typically hydroxide (OH⁻). This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, a second α-hydrogen (now more acidic due to the adjacent carbonyl) is abstracted, forming another enolate. This is followed by the elimination of the hydroxyl group (–OH) as a leaving group, resulting in the formation of a conjugated π-system. This dehydration step is rapid and essentially irreversible, driving the reaction to completion to form the stable chalcone product.
The diagram below illustrates this mechanistic sequence.
Caption: Base-Catalyzed Mechanism of this compound Formation.
Experimental Protocol: Synthesis of this compound
This protocol details a robust and reproducible method for synthesizing this compound via Claisen-Schmidt condensation. It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by standard analytical techniques.
Materials and Reagents
-
4-Fluorobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (Silica gel)
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.[6][9] The use of ethanol, a protic solvent, effectively dissolves both the nonpolar reactants and the ionic catalyst.
-
Catalyst Addition: While stirring the solution at room temperature (20-25°C), add an aqueous solution of sodium hydroxide (1-2 equivalents) dropwise.[3][6] The slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.
-
Reaction Monitoring: Continue stirring the mixture for 2-4 hours.[6] The progress is monitored by TLC. A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spots (aldehyde and ketone) indicates reaction completion. The formation of a precipitate is often observed as the product is typically a solid.[10]
-
Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[6] This step quenches the reaction and precipitates the crude product.
-
Neutralization: Acidify the solution with dilute HCl until it is neutral (pH ~7), which can be checked with pH paper.[11] This neutralizes the remaining NaOH catalyst and protonates any phenoxide ions, ensuring complete precipitation of the chalcone.
-
Filtration and Washing: Collect the precipitated solid via vacuum filtration using a Buchner funnel.[3] Wash the solid thoroughly with cold water to remove any inorganic salts and residual acid.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, most commonly ethanol.[3] This process dissolves the product in hot solvent and allows it to slowly crystallize upon cooling, leaving impurities behind in the solution.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at a low temperature.[3] The final product's identity and purity should be confirmed by determining its melting point and using spectroscopic methods such as FT-IR and NMR.[3][10]
Caption: Experimental Workflow for this compound Synthesis.
Data Presentation: Synthesis of Fluorinated Chalcones
The Claisen-Schmidt condensation is versatile, allowing for the synthesis of various fluorinated chalcones. The yields can be influenced by the specific substituents on the aromatic rings.
| Entry | Ketone | Aldehyde | Catalyst (Solvent) | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Fluoroacetophenone | 4-Fluorobenzaldehyde | NaOH (10%) (Ethanol) | 3 | 5-10 | 91 | [10] |
| 2 | 4'-Fluoro-2'-hydroxyacetophenone | Substituted Aldehydes | Aldol Condensation | - | - | - | [12] |
| 3 | Acetophenone | 4-Fluorobenzaldehyde | KOH (Ethanol) | 4 | RT | >90 | [13] |
| 4 | 4-Fluoro-3-methylacetophenone | Substituted Benzaldehydes | NaOH (Ethanol) | - | RT | ~79 | [14] |
Note: Dashes indicate data not specified in the cited source. RT = Room Temperature.
Conclusion
The formation of this compound via the base-catalyzed Claisen-Schmidt condensation is a cornerstone reaction for accessing a class of molecules with immense pharmaceutical potential.[5][15] Understanding the underlying enolate-driven mechanism is crucial for optimizing reaction conditions and maximizing yields. The provided protocol represents a validated, efficient, and reproducible pathway to synthesize this key intermediate. By appreciating the causality behind each experimental step—from the controlled addition of the catalyst to the critical purification by recrystallization—researchers can reliably produce high-purity this compound, paving the way for further exploration in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 15. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of 4-Fluorochalcone
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 4-Fluorochalcone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a thorough understanding of this versatile molecule.
Introduction: The Significance of this compound
Chalcones, belonging to the flavonoid family, are naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] this compound, a synthetic derivative, incorporates a fluorine atom, a modification known to enhance metabolic stability and binding affinity in drug candidates.[3] Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm its chemical identity, purity, and structural integrity, which are critical prerequisites for any further biological or medicinal investigation.
This guide will navigate through the key spectroscopic methodologies: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section will detail the experimental protocol, present characteristic data, and provide an expert interpretation of the spectral features.
Molecular Structure of this compound
The fundamental structure of this compound, systematically named (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] The strategic placement of the fluorine atom on one of the phenyl rings significantly influences its electronic properties and, consequently, its spectroscopic signature.
Figure 1: Molecular structure of this compound.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly the conjugated π-system of the chalcone backbone.
Experimental Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically ethanol or methanol, at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400 nm, using the pure solvent as a reference.
Data Interpretation
The UV-Vis spectrum of this compound is expected to exhibit two major absorption bands. These absorptions are attributed to π → π* electronic transitions within the conjugated system.
| Band | Wavelength Range (λmax) | Electronic Transition |
| Band I | ~310-330 nm | π → π* (cinnamoyl moiety) |
| Band II | ~230-250 nm | π → π* (benzoyl moiety) |
The long-wavelength absorption (Band I) is characteristic of the extended conjugation of the cinnamoyl portion of the molecule. The presence of the fluorine atom, an electron-withdrawing group, can cause a slight hypsochromic (blue) or bathochromic (red) shift compared to the unsubstituted chalcone, depending on its position.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A FT-IR spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Data Interpretation
The FT-IR spectrum of this compound will display several characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~1660 | C=O stretch | α,β-unsaturated ketone |
| ~1600 | C=C stretch | Aromatic and Alkenic |
| ~1220 | C-F stretch | Aryl-Fluoride |
| ~980 | C-H bend (out-of-plane) | trans-alkene |
The strong absorption band around 1660 cm⁻¹ is a hallmark of the conjugated carbonyl group. The presence of a band around 1220 cm⁻¹ is indicative of the C-F bond, and the band near 980 cm⁻¹ confirms the trans configuration of the double bond.[5]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Experimental Protocol
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-8.2 | Multiplet | 2H | Protons ortho to C=O |
| ~7.2-7.8 | Multiplet | 8H | Aromatic and Vinylic Protons |
| ~7.7 (d, J ≈ 15.6 Hz) | Doublet | 1H | Hβ (vinylic) |
| ~7.4 (d, J ≈ 15.6 Hz) | Doublet | 1H | Hα (vinylic) |
The two vinylic protons (Hα and Hβ) appear as doublets with a large coupling constant (J ≈ 15.6 Hz), which is characteristic of a trans relationship.[3] The signals for the aromatic protons will be more complex due to coupling with the fluorine atom.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (Ketone) |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~145 | Cβ (vinylic) |
| ~121 | Cα (vinylic) |
| ~115-135 | Aromatic Carbons |
A key feature in the ¹³C NMR spectrum is the large coupling constant (¹JCF) for the carbon atom directly bonded to the fluorine atom, which appears as a doublet.
IV. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation
The mass spectrum of this compound will show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight (226.24 g/mol ).[4] The fragmentation pattern will be characteristic of the chalcone structure, with common losses of the phenyl, benzoyl, and fluorophenyl groups.
| m/z | Fragment |
| 226 | [M]⁺ |
| 149 | [M - C₆H₅]⁺ |
| 121 | [M - C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 95 | [C₆H₄F]⁺ |
Synthesis and Characterization Workflow
The overall process of synthesizing and characterizing this compound can be visualized as a sequential workflow.
Figure 2: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. UV-Vis spectroscopy confirms the conjugated system, FT-IR identifies the key functional groups, NMR spectroscopy provides the detailed structural framework, and mass spectrometry confirms the molecular weight and fragmentation pattern. A thorough and accurate interpretation of the data from these techniques is essential for verifying the identity and purity of this compound, thereby ensuring the reliability of subsequent research and development endeavors.
References
- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluorochalcone
Abstract
This technical guide provides an in-depth analysis of 4-Fluorochalcone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation of the NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causal relationships behind observed chemical shifts and coupling constants, present a self-validating experimental protocol for data acquisition, and summarize key spectral data. The guide aims to serve as both a practical reference and an educational tool for the unambiguous structural elucidation of substituted chalcones.
Introduction: The Significance of Chalcones and Spectroscopic Scrutiny
Chalcones, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings, are fundamental precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their versatile chemical structure has made them a subject of intense research, leading to the discovery of a wide array of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate these biological properties by altering factors like metabolic stability and binding affinity.
Given the subtlety of isomeric and structural variations, definitive characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of such organic molecules.[1][2] This guide provides a detailed walkthrough of the ¹H and ¹³C NMR spectral features of this compound, correlating the observed spectroscopic data with its precise molecular architecture.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of (E)-1-(phenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly known as this compound, is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on the chemical environment of each proton. In this compound, the key diagnostic signals arise from the vinylic protons of the enone bridge and the protons on the two distinct aromatic rings.
The Vinylic Protons: H-α and H-β
The two protons on the α,β-unsaturated bridge, H-α and H-β, are highly characteristic.
-
Chemical Shift: H-α is adjacent to the electron-withdrawing carbonyl group, while H-β is conjugated to it. This conjugation deshields H-β more significantly than H-α, causing it to resonate further downfield.[3]
-
Coupling Constant (J): These protons are vicinally coupled. For the thermodynamically stable (E)-isomer (trans configuration), the dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 15-16 Hz.[3][5] This large J-value is a definitive indicator of the trans geometry of the double bond.[3] The signals for both H-α and H-β appear as distinct doublets.
The Aromatic Protons
The spectrum contains signals from two different aromatic systems: Ring A (unsubstituted phenyl ring attached to the carbonyl) and Ring B (the 4-fluorophenyl ring).
-
Ring A (C1'-C6'): The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded due to the anisotropic effect of the C=O bond. They typically appear as a multiplet around 8.0 ppm. The meta (H-3', H-5') and para (H-4') protons resonate further upfield, usually as a complex multiplet between 7.4-7.6 ppm.[6]
-
Ring B (C1-C6): The fluorine atom at the C-4 position creates symmetry. The protons ortho to the fluorine (H-3 and H-5) are chemically equivalent, as are the protons meta to the fluorine (H-2 and H-6). This results in a characteristic AA'BB' system, which often appears as two distinct multiplets or "doublet of doublets". The protons closer to the enone bridge (H-2, H-6) will be further downfield than those adjacent to the fluorine (H-3, H-5).
Summary of ¹H NMR Data
The expected chemical shifts and coupling constants for this compound are summarized below.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-α | ~7.4 - 7.6 | Doublet (d) | Jαβ ≈ 15-16 Hz |
| H-β | ~7.7 - 7.9 | Doublet (d) | Jβα ≈ 15-16 Hz |
| H-2', H-6' | ~7.9 - 8.1 | Multiplet (m) | - |
| H-3', H-4', H-5' | ~7.4 - 7.6 | Multiplet (m) | - |
| H-2, H-6 | ~7.6 - 7.8 | Multiplet (m) | - |
| H-3, H-5 | ~7.1 - 7.3 | Multiplet (m) | - |
Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.
Key Carbon Signals
-
Carbonyl Carbon (C=O): As is characteristic for α,β-unsaturated ketones, the carbonyl carbon is the most deshielded signal in the spectrum, appearing significantly downfield, typically in the range of δ 188-191 ppm.[2][3]
-
Vinylic Carbons (C-α, C-β): C-β is generally found further downfield than C-α, a trend opposite to their attached protons. This is due to the polarization of the double bond by the carbonyl group.[3] They typically resonate between δ 120-145 ppm.
-
Aromatic Carbons: The spectrum will show signals for the 12 aromatic carbons. The quaternary carbons (C-1, C-1', C-4) are typically weaker in intensity.
The Influence of Fluorine: C-F Coupling
A powerful diagnostic feature in the ¹³C NMR spectrum of this compound is the coupling between the ¹³C nuclei and the ¹⁹F nucleus (I=1/2, 100% abundance).[7]
-
¹JCF (One-Bond Coupling): The carbon directly attached to the fluorine, C-4, will be split into a large doublet. The magnitude of this one-bond coupling constant (¹JCF) is typically very large, often exceeding 240 Hz.
-
²JCF and ³JCF (Long-Range Coupling): The carbons two bonds away (C-3, C-5) and three bonds away (C-2, C-6) from the fluorine will also be split into doublets, but with much smaller coupling constants (typically 20-25 Hz for ²JCF and 5-10 Hz for ³JCF). This pattern provides unequivocal confirmation of the fluorine's position on the aromatic ring.
Summary of ¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) | C-F Coupling |
| C=O | ~189 - 191 | None |
| C-β | ~143 - 145 | Possible ⁴JCF (small) |
| C-α | ~122 - 124 | None |
| C-1' | ~138 - 140 | None |
| C-2', C-6' | ~128 - 129 | None |
| C-3', C-5' | ~128 - 129 | None |
| C-4' | ~132 - 134 | None |
| C-1 | ~130 - 132 | Possible ⁴JCF (small) |
| C-2, C-6 | ~130 - 131 | Doublet (³JCF) |
| C-3, C-5 | ~115 - 117 | Doublet (²JCF) |
| C-4 | ~162 - 165 | Doublet (¹JCF) |
Experimental Protocol and Workflow
The acquisition of high-quality, reproducible NMR data is contingent upon a robust and validated experimental methodology.
Synthesis of this compound
The standard method for synthesizing chalcones is the Claisen-Schmidt condensation.[8][9] This involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde. For this compound, this is achieved by reacting acetophenone with 4-fluorobenzaldehyde.
Protocol: NMR Sample Preparation
-
Analyte Purity: Ensure the this compound sample is pure, as confirmed by TLC or LC-MS. Residual solvents or starting materials will complicate spectral analysis.
-
Massing: Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is used to reference the chemical shift scale to 0.00 ppm. Verify its presence or add a trace amount if necessary.
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
Protocol: NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
-
Shimming: Perform an automated or manual shimming procedure on the sample to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set to approximately 16 ppm.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Set to approximately 240 ppm.
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a standard starting point.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Overall Analysis Workflow
The logical flow from sample to final interpreted data is crucial for ensuring scientific integrity.
Figure 2: Standard workflow for NMR analysis of this compound.
Conclusion
The NMR spectra of this compound present a rich set of diagnostic features that allow for its complete and unambiguous structural characterization. The ¹H NMR spectrum is defined by the large trans-coupling constant of the vinylic protons and the distinct patterns of the two aromatic rings. The ¹³C NMR spectrum provides definitive evidence of the fluorine's location through characteristic one-bond and long-range C-F coupling constants, in addition to the hallmark downfield shift of the carbonyl carbon. By following the robust experimental protocols outlined herein, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this compound and its derivatives in their scientific endeavors.
References
- 1. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. basjsci.edu.iq [basjsci.edu.iq]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 9. SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE [ipindexing.com]
investigating the antioxidant properties of 4-Fluorochalcone
An In-Depth Technical Guide to Investigating the Antioxidant Properties of 4-Fluorochalcone
Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive investigation into the antioxidant potential of this compound, from initial screening to mechanistic validation.
Foreword: The Chalcone Scaffold in Redox Biology
Chalcones (1,3-diphenyl-2-propen-1-ones) represent a critical class of bioactive flavonoids, widely recognized for their diverse pharmacological activities. Their unique α,β-unsaturated ketone system serves as a versatile template for chemical modification, enabling the fine-tuning of their therapeutic properties. The introduction of a fluorine atom at the 4-position of the B-ring, creating this compound, is a strategic modification intended to enhance metabolic stability and modulate electronic properties, which are pivotal for antioxidant activity.
This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential antioxidant agent. It is designed for researchers in drug discovery and molecular biology, offering a blend of theoretical rationale and detailed, field-tested protocols. We will progress from fundamental chemical reactivity assays to complex cellular and computational analyses, ensuring a robust and multi-faceted investigation.
Part 1: Foundational In Vitro Antioxidant Capacity Assessment
The initial evaluation of any potential antioxidant relies on assessing its intrinsic ability to neutralize reactive chemical species. This is most effectively achieved through a panel of in vitro assays that measure different facets of antioxidant action, primarily single electron transfer (SET) and hydrogen atom transfer (HAT).
The Rationale for a Multi-Assay Approach
No single assay can fully capture the antioxidant profile of a compound. A substance may exhibit potent activity in one assay but be inactive in another, due to differences in reaction mechanisms, kinetics, and solvent systems. Therefore, we employ a tripartite screening panel—DPPH, ABTS, and FRAP—to build a comprehensive preliminary profile for this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay primarily measures the capacity of a compound to donate a hydrogen atom (HAT mechanism) to the stable nitrogen-centered DPPH radical. The reduction of the deep violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is more versatile, as the ABTS radical cation can be scavenged by compounds through both HAT and SET mechanisms. It is also soluble in both aqueous and organic solvents, allowing for the analysis of a broader range of compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based exclusively on a single electron transfer (SET) mechanism. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow for the initial screening phase.
Caption: Workflow for in vitro antioxidant screening of this compound.
Detailed Protocols
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol. Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of this compound or control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
-
Analysis:
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the ABTS stock solution.
-
Dilute the ABTS stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. This is the working solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound or Trolox (standard).
-
Add 180 µL of the ABTS working solution to each well.
-
-
Measurement:
-
Incubate for 6 minutes at room temperature, then measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
-
Analysis:
-
Determine the IC₅₀ value from the concentration-response curve.
-
Data Interpretation
The results of these assays should be compiled into a clear, comparative table.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe²⁺ Equiv/µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid (Std.) | 8.5 ± 0.4 | - | - |
| Trolox (Std.) | 15.2 ± 0.7 | 6.8 ± 0.3 | 1.5 ± 0.1 |
A low IC₅₀ value indicates high radical scavenging potency. The FRAP value provides a direct measure of reductive capability. Comparing these values provides a mechanistic fingerprint: strong performance in DPPH and ABTS suggests HAT/SET ability, while high FRAP values confirm potent SET activity.
Part 2: Cellular Antioxidant Activity and Mechanistic Insights
While in vitro assays are essential for initial screening, they lack biological relevance. A compound's true potential is determined by its activity within a cellular context, where factors like membrane permeability, metabolic stability, and interaction with endogenous antioxidant systems come into play.
Cellular Reactive Oxygen Species (ROS) Scavenging
The most direct way to measure cellular antioxidant effect is to quantify the reduction of intracellular ROS levels under conditions of oxidative stress.
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., human keratinocytes HaCaT, or neuronal SH-SY5Y cells) in appropriate media.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Oxidative Stress Induction:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding an agent like H₂O₂ (e.g., 500 µM) or by exposing cells to UVA radiation.
-
-
Staining and Measurement:
-
After the stress induction period, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent DCF.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Analysis:
-
Compare the fluorescence levels in cells treated with the stressor alone versus those pre-treated with this compound. A significant reduction in fluorescence indicates intracellular ROS scavenging.
-
Probing the Nrf2/ARE Signaling Pathway
Many potent antioxidants, particularly those with an α,β-unsaturated ketone motif like chalcones, do not merely act as direct scavengers. They can also function as indirect antioxidants by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . This pathway is a master regulator of the endogenous antioxidant defense system.
Mechanism Overview: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like chalcones can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. Freed Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various antioxidant genes, and initiates their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
To investigate this, one would perform Western blot or qPCR analysis to measure the expression levels of Nrf2, HO-1, and NQO1 in cells treated with this compound. An upregulation of these proteins would provide strong evidence for an indirect antioxidant mechanism.
Part 3: In Silico Analysis for Mechanistic Prediction
Computational chemistry provides a powerful, resource-efficient way to predict antioxidant activity and understand the underlying electronic properties that govern it. Density Functional Theory (DFT) is a particularly useful method for this purpose.
Rationale for Computational Analysis
-
Bond Dissociation Enthalpy (BDE): For HAT-based antioxidants, the BDE of the phenolic hydroxyl group (or other H-donating site) is a key descriptor. A lower BDE indicates that the hydrogen atom can be donated more easily to a radical species.
-
Ionization Potential (IP): For SET-based antioxidants, the IP represents the energy required to remove an electron. A lower IP suggests a greater propensity for the molecule to donate an electron to a radical.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) correlates with the ability to donate an electron (lower IP). The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller energy gap often implies higher reactivity.
Computational Workflow
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
-
Property Calculation: The optimized structure is then used to calculate the BDE, IP, and HOMO/LUMO energies.
-
Analysis: These calculated values are compared with those of known antioxidants (like ascorbic acid or Trolox) and other chalcone derivatives to predict the relative potency and likely mechanism (HAT vs. SET) of this compound. For instance, the fluorine atom's electron-withdrawing nature can be analyzed for its effect on the BDE of potential hydrogen-donating sites on the chalcone scaffold.
Conclusion and Forward Outlook
This guide has outlined a multi-tiered strategy for the comprehensive evaluation of this compound's antioxidant properties. By integrating in vitro chemical assays, cell-based functional analyses, and in silico predictive modeling, researchers can build a robust data package that not only quantifies its potency but also elucidates its mechanism of action. Positive findings from this workflow—demonstrating both direct scavenging and activation of endogenous defenses—would position this compound as a promising candidate for further preclinical development in the context of diseases rooted in oxidative stress.
Preliminary Anticancer Screening of 4-Fluorochalcone: A Mechanistic and Methodological Guide
An In-Depth Technical Guide:
This guide provides a comprehensive technical framework for the preliminary in vitro and in vivo anticancer screening of 4-Fluorochalcone. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal-driven experimental choices that form the foundation of a robust preclinical evaluation. We will explore the synthesis, cytotoxicity profiling, and mechanistic elucidation of this promising compound class, grounding each step in established scientific principles.
Introduction: The Rationale for Investigating this compound
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as biosynthetic precursors for all flavonoids and are abundant in edible plants.[1][2] Their simple, modifiable scaffold has made them a focal point of medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The core α,β-unsaturated carbonyl system is a key pharmacophore that contributes to its biological effects.[4]
The introduction of a fluorine atom into the chalcone structure, creating this compound, is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its overall therapeutic potential.[5][6][7] Numerous studies have demonstrated that fluorinated chalcones exhibit potent cytotoxic activity against various cancer cell lines.[5][8]
The anticancer activity of the chalcone family is attributed to multiple mechanisms, with two standing out in preliminary screenings: the induction of apoptosis and the disruption of microtubule dynamics.[1][9] This guide outlines a logical, multi-phased screening workflow to systematically evaluate this compound's potential, from initial cytotoxicity assessment to the validation of its primary mechanism of action.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This well-established method involves the reaction of a substituted acetophenone (4'-fluoroacetophenone) with a substituted benzaldehyde.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anti-Inflammatory Potential of 4-Fluorochalcone
An In-Depth Technical Guide for Researchers
Abstract
Chalcones, characterized by their α,β-unsaturated ketone core, represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] The strategic introduction of a fluorine atom onto the chalcone framework can significantly enhance metabolic stability and biological efficacy. This technical guide provides a comprehensive exploration of 4-Fluorochalcone, a specific derivative that has garnered interest for its potent anti-inflammatory properties.[3][4] We delve into its molecular mechanisms of action, focusing on the modulation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this document furnishes detailed, field-proven protocols for the in vitro and in vivo evaluation of its anti-inflammatory activity, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the therapeutic potential of this compound.
Introduction: The Chalcone Scaffold and the Role of Fluorination
Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and are abundant in edible plants.[1] Their straightforward synthesis, typically via a Claisen-Schmidt condensation, and their versatile chemical structure make them attractive candidates for drug discovery.[2][5] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is crucial for its biological activity.[1]
The introduction of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorination can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic degradation, often leading to improved pharmacokinetic profiles and overall potency.[6][7] this compound has emerged as a compound of interest for its significant anti-inflammatory, antioxidant, and potential anticancer activities.[3][4]
1.1. Synthesis Overview
The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between a substituted acetophenone (e.g., 4'-fluoroacetophenone) and a substituted benzaldehyde.[5][8]
Core Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of this compound are not attributable to a single target but rather to its ability to modulate multiple key signaling pathways that are dysregulated during an inflammatory response. The primary mechanisms involve the suppression of pro-inflammatory enzymes and cytokines through the inhibition of the NF-κB and MAPK signaling cascades.
2.1. Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9] In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9][10]
This compound and related compounds have been shown to inhibit this pathway effectively.[6][11] The primary mode of action is the prevention of IκBα degradation, which consequently traps NF-κB in the cytoplasm and blocks the inflammatory gene expression program.[6][12] This makes the NF-κB pathway a critical target for the anti-inflammatory activity of this compound.
2.2. Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation.[13] The three major MAPK subfamilies are:
-
p38 MAPK: Primarily activated by cellular stress and inflammatory cytokines, leading to the stabilization of mRNA for inflammatory mediators.[14]
-
c-Jun N-terminal Kinase (JNK): Involved in stress responses, apoptosis, and the activation of transcription factors like AP-1.[15]
-
Extracellular signal-Regulated Kinase (ERK): Typically associated with cell proliferation and survival, but also plays a role in inflammation.[13]
Chalcones can modulate these pathways, often by inhibiting the phosphorylation (activation) of p38 and JNK.[15][16] By blocking these upstream kinases, this compound can prevent the activation of transcription factors (like AP-1) and downstream inflammatory gene expression, complementing its effects on the NF-κB pathway.[15]
Experimental Evaluation: Protocols and Methodologies
To validate the anti-inflammatory potential of this compound, a series of standardized in vitro and in vivo assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
3.1. In Vitro Anti-Inflammatory Assays
The murine macrophage cell line RAW 264.7 is the workhorse model for in vitro inflammation studies. Stimulation with bacterial lipopolysaccharide (LPS) mimics a gram-negative bacterial infection, inducing a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins (PGE₂), and various cytokines.[17][18]
Protocol 3.1.1: Nitric Oxide (NO) Production via Griess Assay Causality: This assay quantifies nitrite, a stable breakdown product of NO. Inhibition of nitrite production directly reflects the suppression of iNOS enzyme expression or activity.[19]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3.1.2: Cytokine and PGE₂ Quantification via ELISA Causality: Enzyme-Linked Immunosorbent Assays (ELISAs) provide highly specific quantification of secreted inflammatory mediators like TNF-α, IL-6, and PGE₂.[19] A reduction in these mediators confirms the compound's anti-inflammatory effect at the protein level.
-
Sample Collection: Use the same cell culture supernatant collected in step 5 of Protocol 3.1.1.
-
Assay Performance: Follow the manufacturer's instructions for the specific ELISA kits (e.g., for mouse TNF-α, IL-6, or PGE₂). The general principle involves capturing the target protein with a specific antibody, detecting it with a second, enzyme-linked antibody, and quantifying the resulting colorimetric change.
-
Data Acquisition: Measure absorbance at the recommended wavelength (typically 450 nm) and calculate concentrations based on the provided standard curve.
Protocol 3.1.3: Protein Expression via Western Blot Causality: Western blotting allows for the visualization and semi-quantification of specific proteins within cell lysates. This is crucial for confirming that this compound's effects (e.g., reduced NO) are due to decreased expression of key enzymes like iNOS and COX-2, and for directly observing the inhibition of MAPK phosphorylation.[16]
-
Cell Lysis: After collecting the supernatant, wash the adherent cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate them by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[16]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
3.2. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21][22] Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin and a later phase (3-6 hours) dominated by prostaglandin production via COX-2.[21]
Protocol 3.2.1: Acute Paw Edema in Rats
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.[23]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[21]
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[20][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Parameter | IC₅₀ Value (µM) | Max Inhibition (%) |
|---|---|---|
| NO Production | 8.5 ± 0.7 | 92% @ 25 µM |
| PGE₂ Release | 12.2 ± 1.1 | 85% @ 25 µM |
| TNF-α Secretion | 15.8 ± 1.4 | 78% @ 25 µM |
| IL-6 Secretion | 18.1 ± 2.0 | 71% @ 25 µM |
Data are presented as mean ± SEM from three independent experiments. IC₅₀ is the concentration required for 50% inhibition.
Table 2: In Vivo Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | % Edema Inhibition at 3h | % Edema Inhibition at 5h |
|---|---|---|---|
| Vehicle Control | - | 0% | 0% |
| Indomethacin | 10 | 55.4 ± 4.1% | 62.1 ± 3.8% |
| This compound | 10 | 28.9 ± 3.5% | 34.5 ± 4.0% |
| This compound | 25 | 45.1 ± 4.2% | 53.8 ± 3.9% |
| This compound | 50 | 58.3 ± 3.9% | 65.2 ± 4.4% |
Data are presented as mean ± SEM (n=6). Inhibition is calculated relative to the vehicle control group.
Interpretation: The data demonstrate a dose-dependent anti-inflammatory effect. The in vitro results suggest potent inhibition of key inflammatory mediators. The in vivo data confirm this activity in a complex biological system, with the highest dose of this compound showing efficacy comparable to the standard NSAID, Indomethacin.[21]
Safety and Toxicological Considerations
While demonstrating promising efficacy, a thorough toxicological evaluation is paramount for any drug candidate. Acute toxicity studies in animal models, such as the Lorke's method, are necessary to determine the LD₅₀ (lethal dose, 50%) and observe any signs of toxicity.[24] Preliminary studies on some chalcone derivatives have shown high LD₅₀ values (>5000 mg/kg), suggesting a favorable safety profile, but specific studies on this compound are essential.[24]
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a multi-targeted mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for its preclinical evaluation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
Chronic Inflammation Models: Evaluating efficacy in more complex models, such as adjuvant-induced arthritis, to assess its potential for treating chronic inflammatory diseases.[11]
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Target Deconvolution: Utilizing advanced techniques to identify potential direct binding partners and further elucidate its mechanism of action.
By systematically applying the methodologies outlined herein, the scientific community can further unlock the therapeutic potential of this compound as a next-generation anti-inflammatory drug.
References
- 1. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic administration of 3,4,5-trimethoxy-4'-fluorochalcone, a selective inhibitor of iNOS expression, attenuates the development of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. inotiv.com [inotiv.com]
- 21. benchchem.com [benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. scielo.br [scielo.br]
- 24. thepharmajournal.com [thepharmajournal.com]
The Versatility of 4-Fluorochalcone: A Gateway to Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chalcones, characterized by their α,β-unsaturated ketone core, are pivotal synthons in organic synthesis, serving as precursors to a vast array of heterocyclic compounds. The strategic incorporation of a fluorine atom onto the chalcone scaffold, specifically at the 4-position of a phenyl ring, significantly modulates the molecule's electronic properties and metabolic stability. This modification enhances its utility as a precursor for pharmacologically relevant heterocycles. This technical guide provides a comprehensive exploration of 4-Fluorochalcone's role in the synthesis of diverse heterocyclic systems, including pyrazolines, isoxazoles, pyrimidines, and 1,5-benzothiazepines. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile building block in their drug discovery and development endeavors.
Introduction: The Strategic Importance of the this compound Scaffold
Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring and synthetic compounds that form the central core of the flavonoid family.[1] Their defining feature is a three-carbon α,β-unsaturated carbonyl system, which acts as a highly reactive electrophilic site, making them susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in synthesizing a multitude of heterocyclic structures.[1]
The introduction of a fluorine atom, particularly at the para-position of one of the phenyl rings, imparts several advantageous properties. Fluorine's high electronegativity and small size can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This often leads to enhanced pharmacological activity in the resulting heterocyclic derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on the synthetic pathways originating from this compound, illustrating its power as a versatile precursor.
Synthesis of the Precursor: this compound
The cornerstone of this synthetic platform is the efficient preparation of the this compound precursor itself. The most reliable and widely used method is the Claisen-Schmidt condensation.[4][5]
The Claisen-Schmidt Condensation: Mechanism and Rationale
This reaction is a base-catalyzed crossed aldol condensation between an aromatic ketone (4-fluoroacetophenone) and an aromatic aldehyde that lacks α-hydrogens (4-fluorobenzaldehyde).[4][5] The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), plays a crucial role by abstracting an acidic α-hydrogen from the acetophenone, generating a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[4]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
This protocol provides a robust method for synthesizing 4,4'-difluorochalcone, a representative this compound derivative.
Materials:
-
4-Fluoroacetophenone (1 equivalent)
-
4-Fluorobenzaldehyde (1 equivalent)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (1-2 equivalents)
-
Stirring apparatus
-
Reaction vessel (Round-bottom flask or beaker)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reactant Dissolution: In a reaction vessel, dissolve 1 equivalent of 4-fluoroacetophenone and 1 equivalent of 4-fluorobenzaldehyde in a suitable amount of ethanol with stirring until a homogenous solution is formed.[3]
-
Catalyst Addition: While maintaining vigorous stirring at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (1-2 equivalents) dropwise.[3] The dropwise addition is critical to control the reaction temperature, as the condensation is exothermic.
-
Reaction Monitoring: The reaction mixture will typically turn cloudy or form a precipitate as the chalcone product is formed. Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[6]
-
Isolation: Pour the reaction mixture into ice-cold water.[7] This quenches the reaction and precipitates the crude chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual base and other water-soluble impurities.[3]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.[3]
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) to confirm its structure and purity.[7]
Synthesis of Five-Membered Heterocycles
The α,β-unsaturated ketone moiety of this compound is a perfect electrophile for reaction with 1,2-dinucleophiles like hydrazine and hydroxylamine to form five-membered heterocyclic rings.
Pyrazolines: The Reaction with Hydrazine
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities.[8] The reaction of chalcones with hydrazine hydrate in a suitable solvent like ethanol or acetic acid is a classical method for their synthesis.[9][10]
Mechanism: The reaction proceeds via an initial Michael (1,4-) addition of one of the hydrazine nitrogens to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable 2-pyrazoline ring system.[9]
Caption: General workflow for the synthesis of pyrazolines.
Experimental Protocol: Synthesis of a 4-Fluorophenyl Substituted Pyrazoline
-
Dissolution: Dissolve the synthesized this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (approximately 1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.[10]
-
Reflux: Reflux the reaction mixture for 3-6 hours. Monitor the reaction's completion using TLC.[11]
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure pyrazoline derivative.[8]
Isoxazoles: The Reaction with Hydroxylamine
Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They exhibit a wide spectrum of biological activities.[12][13] Their synthesis from chalcones involves a cyclocondensation reaction with hydroxylamine hydrochloride.[14][15]
Mechanism: Similar to pyrazoline synthesis, the reaction begins with a Michael addition of the nitrogen atom of hydroxylamine to the β-carbon of the chalcone. This is followed by intramolecular cyclization involving the hydroxyl group attacking the carbonyl carbon, and subsequent dehydration to form the isoxazole ring.[15]
Experimental Protocol: Synthesis of a 4-Fluorophenyl Substituted Isoxazole
-
Mixture Preparation: In a round-bottom flask, mix the this compound (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in ethanol.[15]
-
Base Addition: Add a base, such as potassium hydroxide or sodium acetate, to the mixture to liberate the free hydroxylamine.[13][15]
-
Reflux: Reflux the mixture on a water bath for 4-6 hours.[13][15]
-
Neutralization and Isolation: Cool the reaction mixture and neutralize it with a weak acid like acetic acid. Pour the neutralized mixture into ice-cold water to precipitate the product.[13]
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure isoxazole derivative.[15]
Synthesis of Six-Membered Heterocycles: Pyrimidines
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous pharmaceuticals.[16] this compound serves as an excellent three-carbon synthon for constructing the pyrimidine ring through reaction with 1,3-dinucleophiles like urea, thiourea, or guanidine.[17][18]
Mechanism: The reaction is a cyclocondensation. It is believed to start with a Michael addition of a nitrogen atom from urea (or its analogue) to the β-carbon of the chalcone. The second nitrogen atom then attacks the carbonyl carbon in an intramolecular fashion. A subsequent dehydration and oxidation/tautomerization sequence yields the aromatic and stable pyrimidine ring. The use of a strong base like KOH or sodium ethoxide is essential to catalyze the reaction.[19][20]
Caption: Reaction pathway for the synthesis of pyrimidinones.
Experimental Protocol: Synthesis of a 4,6-bis(4-fluorophenyl)-dihydropyrimidin-2(1H)-one
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, mix 4,4'-difluorochalcone (1 equivalent) and urea (1 equivalent) in ethanol.[17]
-
Catalyst Addition: Add a solution of potassium hydroxide in ethanol (or sodium ethoxide) to the reaction mixture.[7][20]
-
Reflux: Reflux the mixture for an extended period, typically 18-24 hours. The reaction progress should be monitored by TLC.[7]
-
Isolation: After cooling to room temperature, the reaction mixture can be kept in a refrigerator overnight to facilitate precipitation. Alternatively, it can be poured into cold water and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.[7][20]
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrimidine derivative.[7]
Synthesis of Seven-Membered Heterocycles: 1,5-Benzothiazepines
The 1,5-benzothiazepine core is a privileged structure in medicinal chemistry, most notably found in drugs like Diltiazem.[21] The synthesis is achieved through the reaction of chalcones with 2-aminothiophenol.[22]
Mechanism: This reaction is a classic example of a tandem Michael addition-intramolecular cyclization. The highly nucleophilic thiol group (-SH) of 2-aminothiophenol first undergoes a Michael addition to the β-carbon of the this compound. This is followed by the intramolecular attack of the amino group (-NH₂) on the carbonyl carbon, which after dehydration, yields the seven-membered 2,3-dihydro-1,5-benzothiazepine ring.[23] The reaction is often catalyzed by acids like acetic acid or Lewis acids.
Experimental Protocol: Synthesis of a 2,4-bis(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine
-
Reactant Mixture: In a suitable solvent like ethanol or DMF, dissolve 4,4'-difluorochalcone (1 equivalent) and 2-aminothiophenol (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Heating: The reaction can be performed under conventional heating (reflux) or, for enhanced reaction rates and yields, using microwave irradiation. For microwave synthesis, irradiate for 2-5 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-cold water.
-
Purification: The solid product that precipitates is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 1,5-benzothiazepine derivative.
Summary and Data Presentation
The versatility of this compound as a precursor is summarized below, highlighting the key reagents and resulting heterocyclic systems.
| Heterocyclic System | Key Reagent | Ring Size | Typical Conditions |
| Pyrazolines | Hydrazine Hydrate (H₂NNH₂·H₂O) | 5-Membered | EtOH, Acetic Acid (cat.), Reflux |
| Isoxazoles | Hydroxylamine HCl (NH₂OH·HCl) | 5-Membered | EtOH, KOH / NaOAc, Reflux |
| Pyrimidines | Urea (H₂NCONH₂) | 6-Membered | Ethanolic KOH, Reflux |
| 1,5-Benzothiazepines | 2-Aminothiophenol | 7-Membered | DMF/EtOH, Acetic Acid (cat.), MW/Reflux |
Conclusion and Future Outlook
This compound has unequivocally demonstrated its value as a powerful and versatile precursor in heterocyclic chemistry. The presence of the fluorine atom not only facilitates the synthesis of diverse heterocyclic scaffolds but also provides a strategic handle for modulating the physicochemical and pharmacological properties of the final compounds.[24] The straightforward and robust protocols for converting this compound into five, six, and seven-membered heterocycles make it an invaluable tool for medicinal chemists and drug development professionals. Future research will likely focus on expanding the library of heterocycles derived from this scaffold, exploring novel catalytic systems to improve efficiency and sustainability, and conducting in-depth structure-activity relationship (SAR) studies to unlock the full therapeutic potential of these fluorinated heterocyclic compounds.
References
- 1. journalcra.com [journalcra.com]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. nveo.org [nveo.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]
- 19. scribd.com [scribd.com]
- 20. ijres.org [ijres.org]
- 21. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Fluorochalcone
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-Fluorochalcone, a synthetic derivative of chalcones with significant interest in medicinal chemistry. Recognizing the critical role that physicochemical properties play in the journey from discovery to clinical application, this document details the solubility profile of this compound in various organic solvents and explores its stability under diverse environmental conditions. We present detailed, field-proven protocols for the experimental determination of these parameters, underpinned by scientific causality. This guide is intended for researchers, scientists, and drug development professionals to facilitate robust formulation development and ensure the integrity of experimental outcomes.
Introduction: The Significance of this compound
Chalcones are a class of organic compounds characterized by an α,β-unsaturated carbonyl system that forms the central core for numerous biologically active molecules.[1] this compound, a member of this family, features a fluorine atom on one of its aromatic rings. This substitution is of particular interest as fluorine can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
The journey of a promising compound like this compound from a laboratory curiosity to a therapeutic agent is critically dependent on two fundamental physicochemical properties: solubility and stability.
-
Solubility dictates the bioavailability of a compound. Poor solubility can lead to low absorption and inadequate concentration at the target site, rendering an otherwise potent compound ineffective. Understanding the solubility in various solvents is paramount for designing appropriate delivery systems and for conducting reliable in vitro biological assays.[3]
-
Stability ensures that the compound remains in its active form from synthesis through storage to administration.[4] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[4]
This guide provides a foundational understanding of these two crucial parameters for this compound.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential before delving into its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FO | [2][5][6][7] |
| Molecular Weight | 226.24 g/mol | [5][6] |
| Appearance | Pale yellow crystals | [2] |
| Melting Point | 76-82 °C | [2] |
| IUPAC Name | (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | [5] |
The presence of the fluorine atom and the α,β-unsaturated carbonyl group are key determinants of the molecule's reactivity and interaction with solvents.
Solubility Profile of this compound
The solubility of a compound is a measure of the maximum amount that can be dissolved in a given solvent at a specific temperature to form a saturated solution. For chalcones, which are generally crystalline solids, solubility can be a significant hurdle in formulation development.[3]
General Solubility Behavior
Based on the general principle of "like dissolves like," the relatively nonpolar structure of this compound suggests better solubility in organic solvents compared to aqueous media. Studies on various chalcones confirm their solubility in solvents like chloroform, dichloromethane, DMF, and 1,4-dioxane, with solubility generally increasing with temperature.[1][8][9]
Experimental Determination of Equilibrium Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method . This method is reliable because it allows the system to reach thermodynamic equilibrium.
Protocol 1: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., Ethanol, DMSO, Chloroform, Dichloromethane, Water). The presence of visible solid material is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] Preliminary experiments can determine the optimal equilibration time by measuring concentration at different intervals until it plateaus.[1]
-
Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.[3] Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.[1][3]
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]
-
Calculation: Determine the concentration of the diluted sample and back-calculate to find the solubility of this compound in the original solvent, typically expressed in mg/mL or mol/L.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion and Recommendations
This guide has outlined the critical importance of solubility and stability for the preclinical development of this compound. While specific quantitative data for this exact molecule is sparse in publicly available literature, the provided protocols, based on established methods for analogous compounds, offer a robust framework for its characterization.
[1][3][4]Recommendations for Researchers:
-
Systematic Solubility Screening: It is imperative to conduct systematic solubility screening in a range of pharmaceutically acceptable solvents and biorelevant media.
-
Comprehensive Stability Assessment: Perform thorough forced degradation studies as early as possible in the development process to identify potential liabilities and guide formulation strategies. *[4][10] Method Validation: Ensure that all analytical methods used for quantification are properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
By rigorously evaluating the solubility and stability of this compound, researchers can build a solid foundation for its future development, mitigating risks and increasing the probability of translating its biological potential into a viable therapeutic agent.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Fluorochalcone, (Z)- | C15H11FO | CID 12581117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Fluorochalcone | C15H11FO | CID 5702577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluorochalcone Derivatives
Introduction: The Significance of 4-Fluorochalcone Derivatives in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][3][4] The introduction of a fluorine atom into the chalcone scaffold can significantly enhance its therapeutic potential. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, bioavailability, and binding affinity to target proteins.[1][5] Consequently, this compound derivatives represent a promising class of compounds for the development of novel therapeutic agents.[1][6]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound derivatives, with a focus on the robust and widely applicable Claisen-Schmidt condensation reaction. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.
Synthetic Methodology: The Claisen-Schmidt Condensation
The synthesis of this compound derivatives is most commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[7][8] Specifically for 4-Fluorochalcones, this typically involves the reaction of a 4-fluoroacetophenone with a substituted benzaldehyde or a substituted acetophenone with 4-fluorobenzaldehyde.[2][5]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a crossed aldol condensation mechanism.[7][9] The key steps are as follows:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetophenone derivative) to form a resonance-stabilized enolate ion.[8][9]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde derivative).[7][9]
-
Aldol Addition: This results in the formation of a β-hydroxy carbonyl compound (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, which is the chalcone product.[10]
Experimental Protocol: Synthesis of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a representative this compound derivative. The choice of solvent and base can be adapted for other derivatives.
Materials and Reagents
-
4-Fluoroacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Mortar and pestle (for grinding method)
Step-by-Step Procedure
Solution-Phase Synthesis:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoroacetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 30 mL of ethanol.[5]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.[5]
-
Reaction Monitoring: Continue stirring the reaction mixture at a low temperature (5-10°C) for approximately 3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: The formation of a precipitate indicates product formation. Collect the solid product by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crude product with cold distilled water to remove any remaining base and other water-soluble impurities.[11]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Solvent-Free Grinding Method (Green Chemistry Approach): [2]
-
Reactant and Catalyst Addition: In a clean mortar, combine the 4-fluoroacetophenone (1 equivalent), benzaldehyde (2 equivalents), and solid NaOH (20 mol%).[2]
-
Grinding: Vigorously grind the mixture with a pestle for approximately 5 minutes at room temperature. The mixture will likely form a thick paste and may solidify.[2]
-
Work-up: Add chilled water to the mortar and continue grinding for another minute to break up the solid mass.[2]
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product as described above.
Purification and Characterization
Purification
While the crude product obtained after filtration is often of sufficient purity, recrystallization can be performed to remove trace impurities.[11]
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[10][11]
Characterization
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound derivatives.[11][12]
Table 1: Key Spectroscopic Data for a Representative this compound
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | - Doublets for the α and β protons of the enone system (Hα and Hβ) with a characteristic large coupling constant (J ≈ 15.6 Hz) indicating a trans configuration.[5]- Multiplets in the aromatic region corresponding to the protons of the two phenyl rings.[5] |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O) typically in the range of 190 ppm.- Signals for the α and β carbons of the enone system.- Signals for the aromatic carbons, including the carbon attached to the fluorine atom. |
| IR Spectroscopy | - Strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1660 cm⁻¹.[5]- Absorption band for the C=C double bond of the enone system, usually around 1600 cm⁻¹.[5]- Characteristic absorption for the C-F bond, typically in the range of 1220-1230 cm⁻¹.[5] |
| Mass Spectrometry (MS) | - The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the synthesized compound.[5] |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituents on the aromatic rings.[13]
Quantitative Data: Yields of this compound Derivatives
The yield of the Claisen-Schmidt condensation for the synthesis of this compound derivatives is generally high. The following table provides examples of reported yields for different derivatives.
Table 2: Reported Yields for the Synthesis of Various this compound Derivatives
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Fluoroacetophenone | 4-Fluorobenzaldehyde | 10% NaOH | Ethanol | 3 | 5-10 | 91 | [5] |
| 2 | 4-Fluoroacetophenone | Benzaldehyde | NaOH | Ethanol | - | Room Temp. | - | [2] |
| 3 | Acetophenone | 4-Fluorobenzaldehyde | NaOH | Ethanol | - | Room Temp. | - | [2] |
| 4 | 4-Methoxyacetophenone | 4-Fluorobenzaldehyde | KOH (methanolic) | Methanol | 2 | Room Temp. | - | [2] |
Conclusion and Future Perspectives
The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of this compound derivatives. The straightforward reaction conditions, high yields, and ease of purification make this protocol accessible to a wide range of researchers. The incorporation of fluorine into the chalcone scaffold has been shown to enhance biological activity, making these compounds valuable targets for drug discovery programs.[1][6] Further exploration of the structure-activity relationships of novel this compound derivatives is warranted to unlock their full therapeutic potential in various disease areas, including oncology, infectious diseases, and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. jetir.org [jetir.org]
- 12. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing 4-Fluorochalcone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 4-Fluorochalcone in Enzyme-Targeted Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1] The introduction of a fluorine atom into a bioactive molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic potential.[1][2] this compound, a member of this class, has emerged as a compound of interest for researchers seeking to develop novel enzyme inhibitors. Its versatile structure serves as a valuable starting point for the synthesis of a diverse array of therapeutic agents.[3]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Potential Enzyme Targets for this compound
Based on the known biological activities of chalcone derivatives, this compound is a promising candidate for inhibiting enzymes involved in inflammation and neurodegeneration. Key potential targets include:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Chalcones have been identified as potential COX-2 inhibitors.[4]
-
5-Lipoxygenase (5-LOX): Another key enzyme in the arachidonic acid pathway, 5-LOX is responsible for the production of leukotrienes, which are potent mediators of inflammation.[5] Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory agents with improved safety profiles.[6][7]
-
Myeloperoxidase (MPO): A key enzyme in neutrophils, MPO is implicated in numerous inflammatory diseases through the production of reactive oxygen species. Aminochalcone derivatives, including a 4-fluoro-substituted compound, have shown potent inhibition of MPO's chlorinating activity.[8]
-
Acetylcholinesterase (AChE): The inhibition of this enzyme, which breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Chalcone scaffolds have been investigated as AChE inhibitors.[9]
-
Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[10]
Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery, allowing for the quantification of a compound's potency and the elucidation of its mechanism of action. The primary parameter determined is the IC50 value , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The mechanism of inhibition can be further investigated through kinetic studies. Common mechanisms include:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of substrate binding.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Understanding the mechanism of inhibition is crucial for optimizing the structure of a lead compound and predicting its in vivo efficacy.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on specific laboratory conditions and equipment. It is imperative to include appropriate positive and negative controls in every assay to ensure data validity.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for screening inhibitors of COX-1 and COX-2.[11]
Principle: The assay measures the peroxidase activity of COX. The pro-fluorescent probe is oxidized by the heme cofactor in the presence of the peroxidase, producing a fluorescent signal. Inhibition of COX results in a decrease in the fluorescent signal.
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
COX-1 or COX-2 Enzyme
-
Arachidonic Acid (Substrate)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound or vehicle control (for 100% activity).
-
Positive control.
-
-
Master Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 or COX-2 enzyme.
-
Reaction Initiation: Add the master mix to each well. Initiate the reaction by adding the arachidonic acid solution.
-
Data Acquisition: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the slope of the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits for screening 5-LOX inhibitors.
Principle: The assay measures the activity of 5-LOX through a fluorometric probe. Inhibition of 5-LOX leads to a decrease in the fluorescent signal.
Materials:
-
LOX Assay Buffer
-
LOX Probe
-
5-LOX Enzyme
-
LOX Substrate (Arachidonic Acid)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., Zileuton)
-
96-well white or black microplate
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in LOX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the test compound or vehicle control.
-
Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add this mix to the wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the LOX substrate to each well to start the reaction.
-
Data Acquisition: Immediately read the fluorescence in a kinetic mode every 30 seconds.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition and calculate the IC50 value.
Protocol 3: Myeloperoxidase (MPO) Inhibition Assay (Colorimetric)
This protocol is adapted from a TMB-based colorimetric assay.[12]
Principle: MPO catalyzes the oxidation of a chromogenic substrate (e.g., TMB) in the presence of hydrogen peroxide, producing a colored product. Inhibition of MPO results in a decrease in color development.
Materials:
-
Purified human MPO
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., 4-Aminobenzoic acid hydrazide)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well clear microplate
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the MPO enzyme and the test compound or vehicle control.
-
Reaction Initiation: Add a solution containing H₂O₂ and TMB to each well. Incubate at 37°C for 5-10 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of MPO inhibition for each concentration and determine the IC50 value.
Data Presentation
The inhibitory activity of this compound and its derivatives against various enzymes can be summarized in a clear and concise table. The following table presents hypothetical IC50 values based on published data for structurally related chalcones to illustrate how results can be presented.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | COX-1 | >50 | Indomethacin | 0.5 |
| COX-2 | 5.2 | Celecoxib | 0.1 | |
| 5-LOX | 8.9 | Zileuton | 1.5 | |
| MPO | 0.5 | 4-ABAH | 1.0 | |
| AChE | 15.7 | Donepezil | 0.05 | |
| 4'-Amino-4-fluorochalcone | MPO | 0.25 | 5-Fluorotryptamine | 0.19 |
Note: The IC50 values for this compound are illustrative and should be determined experimentally. The value for 4'-Amino-4-fluorochalcone is from published literature.[8]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the Arachidonic Acid Pathway by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly for targets involved in inflammatory and neurodegenerative diseases. The protocols and guidelines presented here provide a robust framework for researchers to investigate the inhibitory potential of this compound and its derivatives. Future studies should focus on elucidating the precise mechanism of inhibition for various enzyme targets and evaluating the in vivo efficacy and safety of promising candidates. The versatility of the chalcone structure allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of next-generation therapeutics.
References
- 1. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Application of 4-Fluorochalcone as a Fluorescent Probe in Cell Imaging
Introduction: Unveiling Cellular Landscapes with 4-Fluorochalcone
In the intricate world of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life. These molecules act as microscopic beacons, allowing researchers to visualize, track, and quantify cellular components and processes with remarkable specificity and sensitivity. Among the diverse families of fluorescent compounds, chalcones—a class of open-chain flavonoids—have emerged as versatile scaffolds for the development of novel imaging agents. Their inherent photophysical properties, coupled with the relative ease of their synthesis and functionalization, make them attractive candidates for a wide range of bioimaging applications.[1][2]
This application note details the use of a specific derivative, this compound, as a fluorescent probe for cellular imaging. The introduction of a fluorine atom into the chalcone backbone can significantly enhance its photophysical and biological properties, including increased metabolic stability and lipophilicity, which can facilitate cell permeability.[2][3] While the precise photophysical parameters and cellular targets of this compound are still under active investigation, this guide provides a comprehensive framework based on the known characteristics of closely related fluorinated chalcones. We present detailed protocols for live-cell imaging, discuss the underlying principles of its fluorescence, and offer insights into data interpretation and troubleshooting. This document is intended to serve as a robust starting point for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in their cellular imaging workflows.
Physicochemical Properties and Fluorophore Characteristics
This compound is a synthetic organic compound belonging to the chalcone family, characterized by an open α,β-unsaturated ketone system linking two aromatic rings. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings is anticipated to influence its electronic distribution and, consequently, its fluorescent properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FO | --INVALID-LINK-- |
| Molecular Weight | 226.25 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystals | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| CAS Number | 399-10-0 | --INVALID-LINK-- |
| Melting Point | 87 - 91 °C | --INVALID-LINK-- |
The fluorescence of chalcones is highly sensitive to their environment, a phenomenon known as solvatochromism.[1][4] This property arises from changes in the dipole moment of the molecule upon excitation, leading to shifts in the emission spectrum depending on the polarity of the surrounding solvent. In the context of cell imaging, this suggests that the fluorescence of this compound may vary in different subcellular compartments, potentially providing insights into the local microenvironment. While specific excitation and emission maxima for this compound are not yet definitively established, related chalcone derivatives with donor-acceptor structures exhibit emission in the green to red range of the visible spectrum.[5]
Mechanism of Cellular Uptake and Localization
The cellular uptake of small molecules like this compound is primarily governed by their physicochemical properties, such as lipophilicity and molecular size. The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross the plasma membrane.
Based on studies of similar chalcone derivatives, it is hypothesized that this compound may preferentially accumulate in lipid-rich environments within the cell. Several studies have demonstrated the use of chalcones as fluorescent probes for lipid droplets and mitochondria.[6][7] The hydrophobic nature of the chalcone backbone facilitates its partitioning into the nonpolar core of lipid droplets. The specific localization of this compound will likely depend on the cell type and its metabolic state.
References
- 1. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New AIEE-Active Chalcones for Imaging of Mitochondria in Living Cells and Zebrafish In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Purification of 4-Fluorochalcone by Recrystallization
Abstract: This comprehensive guide provides a detailed, step-by-step protocol for the purification of 4-Fluorochalcone, a key intermediate in pharmaceutical and materials science research, using the recrystallization technique.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step to ensure both high purity and optimal yield. The protocol emphasizes scientific integrity and provides troubleshooting guidance for common challenges encountered during the purification process.
Introduction: The Importance of Purity for this compound
This compound, formally known as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is a versatile synthetic intermediate belonging to the chalcone family of compounds.[3][4] Its fluorinated phenyl ring enhances its biological activity and unique photophysical properties, making it a valuable building block in the development of novel therapeutic agents, particularly in cancer and anti-inflammatory research, as well as in materials science for applications like organic light-emitting diodes (OLEDs).[1][2]
The synthetic route to this compound, typically the Claisen-Schmidt condensation, often results in a crude product containing unreacted starting materials (e.g., 4'-fluoroacetophenone and benzaldehyde), base catalyst, and various side-products.[5] For its effective use in subsequent synthetic steps or biological assays, a high degree of purity is paramount. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds like chalcones, leveraging their differential solubility in a chosen solvent at varying temperatures.[6] This method is often preferred for its efficiency, cost-effectiveness, and ability to yield highly crystalline, pure material.
The Principle of Recrystallization
Recrystallization is a purification technique founded on the principle that the solubility of most solids increases with temperature.[7] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. Insoluble impurities can be removed at this stage via hot filtration. As the solution is allowed to cool, the solubility of the desired compound decreases, leading to its crystallization out of the solution, while the impurities remain dissolved in the surrounding liquid (the "mother liquor"). The purified crystals are then isolated by filtration.[7]
Selecting the Ideal Solvent System
The choice of solvent is the most critical factor for a successful recrystallization.[6] An ideal solvent for this compound should exhibit the following characteristics:
-
Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of this compound (approximately 76-91°C) to prevent the compound from "oiling out" as a liquid instead of crystallizing.[5][6][8]
-
Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor).
Based on established protocols for chalcones and fluorinated derivatives, ethanol and ethanol/water mixtures are excellent starting points for the recrystallization of this compound.[5][9][10]
Table 1: Qualitative Solubility and Properties of Potential Solvents for this compound Purification
| Solvent | Boiling Point (°C) | This compound Solubility (Cold) | This compound Solubility (Hot) | Polarity |
| Ethanol | 78.5 | Low to Moderate | High | Polar |
| Methanol | 65 | Moderate | Very High | Polar |
| Ethyl Acetate | 77 | Moderate | High | Moderately Polar |
| Hexane | 69 | Very Low | Low | Non-polar |
| Water | 100 | Insoluble | Insoluble | Very Polar |
| Ethanol/Water | Variable | Low | High | Polar |
Note: This table is based on general principles of solubility and literature precedents for similar compounds.
Experimental Workflow
The following diagram outlines the logical steps for the purification of this compound by recrystallization.
Caption: A flowchart of the this compound recrystallization process.
Detailed Step-by-Step Protocol
This protocol describes the single-solvent recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
95% Ethanol, reagent grade
-
Deionized Water
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass rod
-
Ice bath
-
Watch glass
-
Desiccator or vacuum oven
Step 1: Dissolution of the Crude Product
-
Action: Place the crude this compound (e.g., 1.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of 95% ethanol (e.g., 10-15 mL) and a boiling chip.
-
Rationale: Starting with a minimal amount of solvent is crucial for maximizing the yield. The boiling chip will ensure smooth boiling and prevent bumping.
-
Action: Gently heat the mixture on a hot plate with stirring. Add hot 95% ethanol in small portions until the this compound just completely dissolves.
-
Rationale: Using hot solvent increases the solubility of the chalcone. It is critical to add just enough solvent to dissolve the solid; adding an excess will result in a lower recovery of the purified product.[6]
Step 2: Hot Filtration (if necessary)
-
Action: If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and set it on top of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution quickly through the filter paper.
-
Rationale: This step removes insoluble contaminants. Pre-warming the apparatus prevents premature crystallization of the this compound in the funnel, which would lead to product loss.[6] A stemless funnel is preferred to minimize the surface area for unwanted crystallization.
Step 3: Crystallization
-
Action: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Rationale: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Action: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes.
-
Rationale: Lowering the temperature further decreases the solubility of the this compound, maximizing the quantity of crystals that precipitate from the solution.[9]
-
Troubleshooting: If crystals do not form, try scratching the inside of the flask at the air-liquid interface with a glass rod or adding a tiny "seed" crystal of pure this compound to induce nucleation.[6]
Step 4: Isolation and Washing of Crystals
-
Action: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol.
-
Rationale: Wetting the filter paper ensures a good seal with the funnel. Using ice-cold solvent prevents the purified crystals from dissolving during filtration.
-
Action: Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel. Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor, which contains the soluble impurities.
-
Action: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold 95% ethanol.
-
Rationale: This wash step removes any residual mother liquor and dissolved impurities from the surface of the crystals. It is important to use a minimal amount of cold solvent to avoid significant product loss.[6]
Step 5: Drying the Purified Product
-
Action: Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.
-
Rationale: This initial drying step removes the bulk of the solvent.
-
Action: Transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50°C).
-
Rationale: Complete removal of the solvent is necessary to obtain an accurate yield and to prevent solvent interference in subsequent reactions or analyses.
Step 6: Purity Assessment
-
Action: Determine the melting point of the recrystallized this compound.
-
Rationale: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities tend to depress and broaden the melting point range. Compare the observed melting point to the literature value.
-
Action: Assess the purity by Thin-Layer Chromatography (TLC), comparing the recrystallized product to the crude material.
-
Rationale: TLC can quickly provide a qualitative assessment of purity. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for this compound Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The melting point of the chalcone is close to or below the boiling point of the solvent; the solution is too supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider a lower-boiling point solvent.[6] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution; ensure filtration apparatus is pre-heated; wash crystals with ice-cold solvent sparingly.[6] |
| No Crystal Formation | Solution is not saturated (too much solvent used); supersaturation requires nucleation. | Try scratching the inner surface of the flask with a glass rod; add a seed crystal; if too much solvent was added, evaporate some solvent and allow to cool again.[6] |
| Colored Product | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can adsorb the desired product as well. |
Conclusion
Recrystallization is a robust and effective method for the purification of this compound. Careful selection of the solvent system and adherence to a systematic protocol, including slow cooling and proper washing, are crucial for achieving high purity and a reasonable yield. This detailed guide provides the necessary framework for researchers to confidently purify this compound, a critical step in advancing research in drug discovery and materials science.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of 4-Fluorochalcone-Based Organic Light-Emitting Diodes (OLEDs)
Introduction: The field of organic electronics continues to be a fertile ground for innovation, particularly in the development of novel materials for Organic Light-Emitting Diodes (OLEDs). Chalcones, a class of organic compounds known for their diverse biological activities, are now emerging as promising candidates for optoelectronic applications due to their inherent fluorescence and tunable electronic properties.[1][2] This application note provides a detailed experimental guide for the fabrication and characterization of OLEDs utilizing 4-Fluorochalcone as a novel emissive material. As the use of this compound in OLEDs is a nascent area of research, this document serves as a foundational protocol for scientists and engineers pioneering its application. We will detail a proposed device architecture, step-by-step fabrication procedures, and comprehensive characterization techniques, grounded in established principles of organic semiconductor device engineering.
Proposed Device Architecture and Materials
The successful fabrication of an efficient OLED relies on a multi-layered structure where each layer performs a specific function to ensure balanced charge injection, transport, and recombination within the emissive layer.[1][3][4] For our this compound-based device, we propose a heterojunction architecture that is standard for fluorescent OLEDs. This structure is designed to facilitate the efficient injection of holes and electrons, confine them within the this compound emissive layer, and thus maximize the probability of radiative recombination.
Device Stack
The proposed device structure is as follows:
ITO / PEDOT:PSS / NPB / this compound / TPBi / LiF / Al
-
Substrate/Anode: Indium Tin Oxide (ITO) coated glass serves as the transparent anode, allowing light to exit the device. A high work function is crucial for efficient hole injection.[5][6]
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used HIL that smoothens the ITO surface and reduces the energy barrier for hole injection from the anode.[5][7]
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) is a well-established HTL material known for its excellent hole mobility and thermal stability.[8][9][10][11]
-
Emissive Layer (EML): this compound is the novel material of interest, where electron-hole recombination and subsequent light emission occur.
-
Electron Transport Layer (ETL): 2,2′,2”-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is selected as the ETL due to its high electron mobility and its ability to block holes from reaching the cathode, thereby confining excitons within the EML.[12][13][14][15]
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) is used to lower the electron injection barrier from the aluminum cathode to the ETL.[16][17]
-
Cathode: Aluminum (Al) is a common choice for the cathode due to its low work function and stability.
Energy Level Diagram
A crucial aspect of OLED design is the alignment of the energy levels (HOMO and LUMO) of adjacent layers to ensure efficient charge carrier movement. The diagram below illustrates the proposed energy level alignment for our device. The HOMO and LUMO values for the standard materials are well-documented. For the novel this compound, these values will be experimentally determined as part of the characterization protocol.
Caption: Proposed energy level diagram for the this compound OLED.
Materials and Reagents
| Material/Reagent | Supplier | Purity/Grade |
| This compound | Synthesized or Custom Order | >99% (sublimed) |
| ITO-coated glass substrates | Various | Sheet resistance < 20 Ω/sq |
| PEDOT:PSS (AI 4083) | Various | Filtered |
| NPB | Various | >99.5% (sublimed) |
| TPBi | Various | >99.5% (sublimed) |
| LiF | Various | 99.99% |
| Aluminum (pellets/wire) | Various | 99.999% |
| Deionized water | In-house | 18.2 MΩ·cm |
| Isopropanol | Various | ACS grade |
| Acetone | Various | ACS grade |
| Hellmanex III | Various | Cleaning solution |
Experimental Protocols
Substrate Preparation
A pristine substrate surface is paramount for the fabrication of high-quality OLEDs to prevent short circuits and ensure uniform film formation.
Protocol:
-
Place ITO-coated glass substrates in a substrate rack.
-
Sonicate for 15 minutes in a solution of deionized water with 2% Hellmanex III.
-
Rinse thoroughly with deionized water.
-
Sonicate for 15 minutes in acetone.
-
Sonicate for 15 minutes in isopropanol.
-
Rinse thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the work function of the ITO.[18]
Hole Injection Layer (HIL) Deposition
The PEDOT:PSS layer is deposited via spin coating, a technique that allows for the formation of uniform thin films from solution.[19]
Protocol:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Transfer the cleaned and treated ITO substrates to a spin coater located in a cleanroom environment.
-
Dispense approximately 100 µL of the filtered PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin coat at 4000 rpm for 60 seconds.
-
Transfer the coated substrates to a hotplate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.[3][18]
Deposition of Organic Layers and Cathode
The organic layers (NPB, this compound, TPBi), the EIL (LiF), and the Al cathode are deposited sequentially via vacuum thermal evaporation. This technique is suitable for small organic molecules and allows for precise control over film thickness.[20][21][22]
Protocol:
-
Immediately transfer the PEDOT:PSS-coated substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Load the source materials into separate crucibles: NPB, this compound, TPBi, LiF, and Al.
-
Deposit the layers sequentially onto the substrate according to the parameters in the table below. The deposition rate and thickness should be monitored in-situ using a quartz crystal microbalance.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| HTL | NPB | 40 | 1.0 |
| EML | This compound | 30 | 1.0 |
| ETL | TPBi | 40 | 1.0 |
| EIL | LiF | 1 | 0.2 |
| Cathode | Al | 100 | 2.0 |
Encapsulation
Organic materials in OLEDs are susceptible to degradation from moisture and oxygen. Therefore, encapsulation is a critical final step to ensure device longevity.
Protocol:
-
Without breaking vacuum, if possible, or by quickly transferring the devices in an inert atmosphere (e.g., a glovebox), place a glass lid over the device area.
-
Apply a UV-curable epoxy around the edges of the glass lid.
-
Expose to UV light to cure the epoxy, forming a hermetic seal.
Characterization Protocols
Material Characterization: this compound
Before device fabrication, it is essential to characterize the electronic properties of the novel emissive material.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Record the cyclic voltammogram and determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[12][14][23][24]
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Photoluminescence (PL) Spectroscopy:
-
Prepare a thin film of this compound on a quartz substrate.
-
Excite the film with a UV-Vis light source (e.g., a Xenon lamp or a laser with a wavelength at which the material absorbs).
-
Measure the emitted light spectrum using a spectrofluorometer to determine the peak emission wavelength and photoluminescence quantum yield (PLQY).[9][10][13][15][25][26][27]
Device Performance Characterization
Current-Voltage-Luminance (I-V-L) Measurement:
-
Mount the encapsulated OLED device in a test jig.
-
Use a source measure unit (SMU) to apply a forward bias voltage sweep to the device while simultaneously measuring the current density.
-
Use a calibrated photodiode or a luminance meter to measure the luminance of the device at each voltage step.[28][29][30][31]
-
From the I-V-L data, determine key performance metrics such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).
Electroluminescence (EL) Spectroscopy:
-
Apply a constant forward bias to the OLED to achieve a specific brightness.
-
Collect the emitted light using an optical fiber coupled to a spectrometer.
-
Record the electroluminescence spectrum to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.[25][26][32]
Workflow and Data Visualization
The following diagram outlines the complete experimental workflow from substrate preparation to device characterization.
Caption: Experimental workflow for this compound OLED fabrication and characterization.
Conclusion
This application note provides a comprehensive and detailed protocol for the fabrication and characterization of OLEDs based on the novel emissive material, this compound. By following the outlined procedures for substrate preparation, thin-film deposition, and device testing, researchers can systematically investigate the potential of this and other new chalcone derivatives in the field of organic electronics. The proposed device architecture and characterization methods offer a robust framework for establishing the structure-property relationships that are crucial for the development of next-generation OLED technologies.
References
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 2. Organic Light-Emitting Diode (OLED) Materials | TCI EUROPE N.V. [tcichemicals.com]
- 3. OLED Display Technology Architecture and Its Applications [elprocus.com]
- 4. researchgate.net [researchgate.net]
- 5. OLED - Wikipedia [en.wikipedia.org]
- 6. displaymodule.com [displaymodule.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Organic electroluminescent characteristics of PS:NPB composite hole transporting layer [journal.hep.com.cn]
- 9. [Low driving voltage in organic light-emitting diodes with NPB/MoO3/NPB as a hole transport layer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Role of LiF in Organic Optoelectronics [mdpi.com]
- 17. Effect of LiF as Electron Injection Layer on OLEDs | Semantic Scholar [semanticscholar.org]
- 18. nbinno.com [nbinno.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. noctiluca.eu [noctiluca.eu]
- 23. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Recent advances in the electrical and optical properties of Alq<sub>3</sub> and Alq<sub>3</sub> derivatives based OLEDS - ProQuest [proquest.com]
- 26. nbinno.com [nbinno.com]
- 27. Researching | Organic electroluminescent characteristics of PS:NPB composite hole transporting layer [m.researching.cn]
- 28. ossila.com [ossila.com]
- 29. ossila.com [ossila.com]
- 30. researchgate.net [researchgate.net]
- 31. Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by 4-Fluorochalcone
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in oncology research for their potent anti-proliferative activities. Among these, 4-Fluorochalcone stands out as a promising candidate for inducing cell cycle arrest, a critical mechanism for controlling cancer cell division. This application note provides a comprehensive guide to understanding and quantifying the effects of this compound on the cell cycle, with a specific focus on G2/M phase arrest, using the robust and high-throughput method of flow cytometry with propidium iodide (PI) staining.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is composed of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints at the G1/S and G2/M transitions are critical for maintaining genomic integrity, preventing cells with damaged DNA from progressing through the cycle.[1] The G2/M checkpoint, in particular, ensures that DNA replication is complete and any damage is repaired before the cell enters mitosis.[2][3] Many chemotherapeutic agents exert their effects by targeting these checkpoints, leading to cell cycle arrest and subsequent apoptosis.
Evidence suggests that various chalcone derivatives induce cell cycle arrest at the S-G2/M phase.[4] A primary mechanism for this effect is the inhibition of tubulin polymerization.[5][6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[5][6][8] This disruption activates the spindle assembly checkpoint, leading to an arrest in the M phase of the cell cycle. This application note will detail the protocols to observe and quantify this G2/M arrest induced by this compound.
The molecular cascade leading to G2/M arrest often involves the modulation of key regulatory proteins. The Cyclin B1/Cdc2 (also known as CDK1) complex is the master regulator of entry into mitosis.[9][10][11] Chalcones have been shown to downregulate the expression of both Cyclin B1 and Cdc2, preventing the formation of the active complex required for mitotic entry.[12][13][14] This guide will provide the foundational flow cytometry protocol to measure the phenotypic outcome—cell cycle arrest—that results from these molecular events.
Core Principles of Flow Cytometry-Based Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. For cell cycle analysis, we utilize a fluorescent dye, Propidium Iodide (PI), which has the ability to intercalate into the DNA of cells.[15][16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[17] This allows for the differentiation of cells in various phases of the cell cycle:
-
G0/G1 Phase: Cells in this phase have a normal diploid (2n) DNA content and will exhibit a specific level of fluorescence.
-
S Phase: As cells replicate their DNA, they will have a DNA content between 2n and 4n, resulting in an intermediate fluorescence intensity.
-
G2/M Phase: Cells in this phase have a tetraploid (4n) DNA content, having completed DNA replication, and will show twice the fluorescence intensity of G0/G1 cells.[18]
By analyzing the distribution of fluorescence intensities across a large population of cells, a DNA content histogram can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[19]
Experimental Workflow and Protocols
The following section details a step-by-step protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Diagram of the Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | High purity (>98%); dissolve in DMSO to create a stock solution |
| Cell Line | e.g., HeLa, MCF-7, or other relevant cancer cell line |
| Complete Cell Culture Medium | Appropriate for the chosen cell line |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Trypsin-EDTA | 0.25% or as required for the cell line |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade |
| 70% Ethanol | Prepared with deionized water, stored at -20°C |
| RNase A | DNase-free, 100 µg/mL solution in PBS |
| Propidium Iodide (PI) Staining Solution | 50 µg/mL PI in PBS |
| Flow Cytometry Tubes | 5 mL polystyrene or polypropylene tubes |
Detailed Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment.
-
Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for adherence and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the medium should be kept constant across all treatments (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time points (e.g., 24 or 48 hours).
Part 2: Cell Harvesting and Fixation
-
Harvesting: After incubation, collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS, and then add trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.
-
Washing: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[17] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.[12][17] This slow addition is crucial to prevent cell clumping.
-
Storage: Incubate the cells on ice for at least 30 minutes for fixation.[17] For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
Part 3: Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) as fixed cells are less dense.[17] Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.[3] Incubate at 37°C for 30 minutes. This step is essential to degrade any RNA that PI might also bind to, ensuring that the fluorescence signal is specific to DNA content.[16]
-
PI Staining: Add 500 µL of 50 µg/mL PI staining solution to the cell suspension.[3] The final PI concentration will be 25 µg/mL. Incubate at room temperature in the dark for 15-30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data collection.[5] Acquire at least 10,000-20,000 events per sample.
-
Data Analysis:
-
Create a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
To exclude cell doublets and aggregates, which can be misinterpreted as G2/M cells, create a dot plot of the pulse area (FL2-A) versus pulse width (FL2-W) of the PI signal. Gate on the single-cell population.[18]
-
Generate a histogram of the PI fluorescence intensity (FL2-A) for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
-
Anticipated Results and Interpretation
Treatment of cancer cells with an effective concentration of this compound is expected to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G0/G1 phase. An example of expected data is presented below:
| Treatment | % G0/G1 | % S Phase | % G2/M |
| Vehicle Control (DMSO) | 55.2% | 25.1% | 19.7% |
| This compound (X µM) | 20.5% | 15.3% | 64.2% |
A significant accumulation of cells in the G2/M peak of the DNA histogram is a strong indicator of cell cycle arrest at this checkpoint.
Mechanistic Insights: The G2/M Checkpoint and this compound
The G2/M arrest observed with this compound treatment can be mechanistically linked to the disruption of microtubule dynamics and the subsequent activation of the spindle assembly checkpoint.
Diagram of the G2/M Arrest Mechanism
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Conclusion
This application note provides a detailed framework for the investigation of this compound-induced cell cycle arrest using flow cytometry. The described protocols are robust and widely applicable for screening and characterizing the effects of novel anti-cancer compounds. By accurately quantifying the distribution of cells throughout the cell cycle, researchers can gain valuable insights into the mechanisms of action of potential therapeutics like this compound, paving the way for further drug development.
References
- 1. youtube.com [youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. scienceasia.org [scienceasia.org]
- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Cdc2 and its interaction with the cyclin Cdc13 depend on the molecular chaperone Cdc37 in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. for.nchu.edu.tw [for.nchu.edu.tw]
- 14. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. revvity.com [revvity.com]
Application Note & Protocol: Western Blot Analysis of Apoptosis Markers Induced by 4-Fluorochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Pro-Apoptotic Potential of 4-Fluorochalcone
Chalcones, a class of naturally occurring and synthetic compounds, have garnered significant interest in oncology for their cytotoxic and pro-apoptotic activities.[1] this compound, a derivative of this family, is emerging as a compound of interest for its potential to induce programmed cell death, or apoptosis, in cancer cells. Understanding the molecular mechanisms by which this compound exerts its effects is paramount for its development as a potential therapeutic agent.[2]
Western blotting is a cornerstone technique for elucidating the intricate signaling cascades of apoptosis.[3] It allows for the sensitive and specific detection of key protein markers whose expression levels or post-translational modifications, such as cleavage, are altered during the apoptotic process.[4] This application note provides a comprehensive guide, from the underlying principles to detailed, field-proven protocols, for utilizing Western blot analysis to investigate the apoptotic pathways activated by this compound. We will focus on the core markers of apoptosis, including the Bcl-2 family of proteins, cytochrome c release, and the activation of caspases, culminating in the cleavage of PARP.
The Apoptotic Signaling Cascade: A Western Blot Perspective
Apoptosis is a tightly regulated process that can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on a cascade of cysteine-aspartic proteases known as caspases.[5] Western blotting is instrumental in dissecting these pathways by detecting the key molecular players.[4]
The Intrinsic Pathway: A Focus for Chalcone-Induced Apoptosis
Many chalcone derivatives have been shown to induce apoptosis via the intrinsic pathway.[6][7] This pathway is governed by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8][9] The ratio of these proteins is a critical determinant of cell fate. Upon treatment with a pro-apoptotic stimulus like this compound, this balance can be shifted to favor apoptosis. This leads to the release of cytochrome c from the mitochondria into the cytosol.[10] Cytosolic cytochrome c then triggers the formation of the apoptosome, which in turn activates the initiator caspase-9.[11]
Executioner Caspases and Final Cellular Demise
Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[4][12] These caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[13][14] The cleavage of PARP, a protein involved in DNA repair, is a hallmark of apoptosis.[15][16]
The following diagram illustrates the key events in the intrinsic apoptotic pathway that can be monitored by Western blot analysis following treatment with this compound.
Experimental Design and Workflow
A well-designed Western blot experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a comprehensive overview of the key steps involved.
Detailed Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cancer cell line at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound. It is essential to include a vehicle-treated control (e.g., DMSO).[17] A time-course experiment is also recommended to determine the optimal time point for observing changes in apoptotic markers.
Part 2: Protein Extraction
-
Cell Harvesting: For adherent cells, wash twice with ice-cold PBS before lysing. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.[3]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[3]
-
Incubation: Incubate on ice for 30 minutes, with intermittent vortexing.[3]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[17]
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and store it at -80°C.
Part 3: Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
Part 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel of an appropriate percentage to resolve your proteins of interest. Include a pre-stained protein ladder.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
Part 5: Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[3][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3] (See Table 1 for recommended antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Final Washes: Repeat the washing step as described above.[18]
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[3]
Quantitative Data Analysis and Interpretation
Densitometry software (e.g., ImageJ) should be used to quantify the intensity of the protein bands.[20] To ensure accurate comparisons, the intensity of the target protein band should be normalized to a loading control.[21][22]
Choosing a Loading Control
A reliable loading control is a protein that is ubiquitously and constitutively expressed and whose expression is not affected by the experimental treatment.[23] Common loading controls include:
-
β-actin (42 kDa): Suitable for whole-cell lysates.[24]
-
GAPDH (37 kDa): Another common choice for whole-cell lysates.[24]
-
Lamin B1 (~66 kDa): A good option for nuclear fractions.[24]
-
VDAC1/Porin (~31 kDa): Often used for mitochondrial fractions.[21]
Interpreting the Results
The following table provides a hypothetical example of quantitative Western blot data following treatment with this compound.
| Target Protein | Vehicle Control | This compound (Low Conc.) | This compound (High Conc.) | Expected Molecular Weight |
| Bcl-2 | 1.0 ± 0.1 | 0.6 ± 0.08 | 0.3 ± 0.05 | ~26 kDa |
| Bax | 1.0 ± 0.12 | 1.8 ± 0.2 | 2.5 ± 0.3 | ~21 kDa |
| Cytochrome c (Cytosolic) | 1.0 ± 0.15 | 3.2 ± 0.4 | 5.8 ± 0.6 | ~12 kDa |
| Pro-Caspase-3 | 1.0 ± 0.09 | 0.5 ± 0.07 | 0.2 ± 0.04 | ~35 kDa |
| Cleaved Caspase-3 | 1.0 ± 0.1 | 4.5 ± 0.5 | 8.2 ± 0.9 | ~17/19 kDa |
| Full-length PARP | 1.0 ± 0.11 | 0.4 ± 0.06 | 0.1 ± 0.03 | ~116 kDa |
| Cleaved PARP | 1.0 ± 0.13 | 6.1 ± 0.7 | 12.5 ± 1.3 | ~89 kDa |
| β-actin | 1.0 ± 0.05 | 1.0 ± 0.06 | 1.0 ± 0.05 | ~42 kDa |
Data are presented as mean fold change relative to the vehicle control (normalized to β-actin) ± standard deviation from three independent experiments.
An increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 would suggest that this compound modulates the Bcl-2 family to favor apoptosis.[25][26] The appearance of cytochrome c in the cytosolic fraction is a strong indicator of mitochondrial outer membrane permeabilization.[27] A decrease in the band intensity of pro-caspase-3 with a concurrent increase in the cleaved fragments indicates caspase activation.[12][28] Similarly, the appearance of the 89 kDa cleaved PARP fragment is a definitive marker of apoptosis.[4][15]
Specialized Protocol: Detection of Cytochrome c Release
Detecting the translocation of cytochrome c from the mitochondria to the cytosol is a key piece of evidence for the intrinsic apoptotic pathway.[10] This requires subcellular fractionation.
-
Cell Harvesting and Washing: Collect and wash cells as previously described.
-
Cytosol Extraction: Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Fraction Collection: The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions for the presence of cytochrome c. An increase in cytosolic cytochrome c and a corresponding decrease in the mitochondrial fraction indicate its release. Use a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., VDAC1 or COX IV) to verify the purity of your fractions.
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low protein concentration- Poor antibody binding- Inefficient protein transfer | - Increase the amount of protein loaded.- Optimize primary antibody concentration and incubation time.- Verify transfer efficiency with Ponceau S staining.[29] |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or change blocking agent.- Decrease primary and/or secondary antibody concentrations.- Increase the number and duration of wash steps.[29] |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific primary antibody.- Always use fresh lysis buffer with protease inhibitors.[30] |
Conclusion
Western blot analysis is an indispensable tool for characterizing the pro-apoptotic effects of novel compounds like this compound. By carefully selecting a panel of key apoptotic markers and adhering to rigorous, optimized protocols, researchers can gain deep insights into the molecular mechanisms of action. This knowledge is critical for advancing our understanding of cancer biology and for the development of new and effective therapeutic strategies.
References
- 1. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. genetex.com [genetex.com]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Guide to western blot quantification | Abcam [abcam.com]
- 21. Loading Controls for Western Blotting [merckmillipore.com]
- 22. Loading Controls for Western Blots [labome.com]
- 23. Western Blot Loading Controls [novusbio.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 30. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: In Vivo Animal Models for Testing 4-Fluorochalcone Efficacy
Introduction: The Therapeutic Potential of 4-Fluorochalcone
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique scaffold imparts a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer effects.[1][2][3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potency.
Preclinical evidence suggests that fluorinated chalcones can exert potent anticancer effects through various mechanisms. These include the disruption of microtubule polymerization, which is critical for cell division, induction of cell cycle arrest (commonly at the G2/M phase), and the activation of apoptotic pathways.[5][6][7] Some chalcone derivatives have also been shown to inhibit key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and JNK pathways.[8] Given this promising in vitro activity, robust in vivo animal models are essential to validate the therapeutic efficacy and safety of this compound, bridging the gap between laboratory findings and potential clinical applications.[9][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection and implementation of in vivo animal models for evaluating the efficacy of this compound, with a primary focus on its application as an anticancer agent.
PART 1: Strategic Selection of an In Vivo Model
The choice of an animal model is the most critical decision in preclinical efficacy testing. It must be scientifically justified and aligned with the specific therapeutic hypothesis being tested.[11] The selection process involves considering the disease context, the specific questions being asked, and the inherent advantages and limitations of each model.
Oncology: Choosing the Right Cancer Model
Given the strong evidence for the anticancer properties of chalcones, oncology is a primary indication for in vivo testing. The most common platform for initial efficacy testing is the mouse model, due to its well-characterized genetics, rapid breeding cycle, and the availability of immunodeficient strains.[12]
Key Considerations for Model Selection:
-
Immune System Interaction: Does the compound's hypothesized mechanism involve modulating the immune system? If so, a syngeneic model (immunocompetent mice with murine tumors) is necessary. If the primary effect is directly cytotoxic to cancer cells, an immunodeficient model hosting human tumors (xenograft) is appropriate.[11]
-
Tumor Microenvironment (TME): How important is the native TME to the study? Orthotopic models, where tumors are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad), better recapitulate the TME than subcutaneous models.[10]
-
Metastasis: Is the goal to study the effect on tumor invasion and metastasis? An orthotopic or a specific metastasis model (e.g., intravenous injection for lung metastases) would be required.[13]
Comparative Analysis of Common Oncology Models
| Model Type | Description | Advantages | Disadvantages | Best For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice (e.g., Nude, SCID, NSG).[14] | High reproducibility, cost-effective, technically straightforward, good for initial efficacy and dose-response studies.[14] | Lacks a functional immune system, may not fully replicate human tumor heterogeneity or microenvironment.[11] | Initial screening, dose-finding, assessing direct anti-tumor activity. |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into immunodeficient mice.[15] | Better preserves the original tumor's heterogeneity, architecture, and molecular signature. Higher predictive value for clinical response.[15] | More expensive, lower take-rate, slower growth, significant inter-animal variability. | Efficacy testing in a model that more closely mimics clinical disease, biomarker discovery. |
| Syngeneic (Allograft) | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Fully competent immune system, allows for the study of immunomodulatory effects and combination with immunotherapy. | Murine tumors may not fully represent the genetics of human cancers. Limited availability of cell lines. | Testing immunomodulatory drugs, combination immunotherapy studies. |
| Orthotopic | Tumor cells (human or murine) are implanted into the organ of origin in the host mouse.[10] | More clinically relevant TME, allows for spontaneous metastasis, better evaluation of invasion inhibitors.[10] | Technically more challenging, requires imaging to monitor tumor growth, can have more severe health consequences for the animal. | Evaluating effects on metastasis and invasion, testing drugs in a more relevant TME. |
Decision Workflow for Model Selection
To guide the selection process, the following logical workflow can be used.
References
- 1. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. jchemrev.com [jchemrev.com]
- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 4-Fluorochalcone Derivatives
Abstract: This guide provides a comprehensive framework for conducting a Quantitative Structure-Activity Relationship (QSAR) study on a series of 4-Fluorochalcone derivatives. Chalcones, particularly those with fluorine substitutions, have demonstrated a wide range of biological activities, making them compelling candidates for drug discovery.[1][2][3] This document outlines the theoretical underpinnings and provides detailed, step-by-step protocols for dataset preparation, molecular descriptor calculation using open-source software, model development via Multiple Linear Regression (MLR), and rigorous statistical validation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to build robust and predictive QSAR models, thereby accelerating the identification of novel therapeutic agents.
The Scientific Imperative: Understanding QSAR in the Context of this compound
The core principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure.[4] By quantifying structural and physicochemical properties, known as molecular descriptors, we can establish a mathematical relationship that predicts the biological activity of novel, untested compounds.[5] This in silico approach is a cornerstone of modern drug discovery, offering a time- and cost-effective method to prioritize candidates for synthesis and biological testing.[6][7]
This compound serves as a versatile scaffold in medicinal chemistry. The fluorine atom can significantly alter physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy.[8][9] Published studies have highlighted the potent anticancer activities of various fluoro-substituted chalcone derivatives, making this class of compounds an excellent subject for a QSAR investigation.[1][2][3] A robust QSAR model for this compound derivatives can elucidate the key molecular features that drive their therapeutic activity, guiding the rational design of more potent and selective drug candidates.[6]
This guide will walk through a hypothetical QSAR study aimed at correlating the structural features of this compound derivatives with their anticancer activity against a specific cell line (e.g., A549 lung carcinoma).
The QSAR Workflow: A Conceptual Overview
A successful QSAR study is a multi-stage process that requires careful data curation, appropriate descriptor selection, robust model building, and stringent validation. Each step is critical for developing a model that is not only statistically sound but also possesses true predictive power for new chemical entities. The overall workflow is a self-validating system designed to minimize the risk of chance correlations and overfitting.[10][11]
Caption: The integrated QSAR workflow from data curation to predictive modeling.
Protocol I: Dataset Preparation and Curation
Causality: The quality of a QSAR model is fundamentally dependent on the quality of the input data. A well-curated dataset with accurate biological activity values and structural diversity is essential for building a generalizable model. The biological data should span a reasonable range (ideally 2-3 orders of magnitude) to establish a meaningful correlation.
Protocol Steps:
-
Data Assembly:
-
Collect a series of this compound derivatives with experimentally determined biological activity against a single target or cell line. For this example, we will use anticancer activity (IC50) against the A549 cell line.
-
Ensure all activity data is from a consistent experimental protocol to minimize variability.
-
-
Data Conversion:
-
Convert the biological activity data (e.g., IC50 in µM) to a logarithmic scale (pIC50 = -log(IC50)). This transformation is crucial because it linearizes the relationship between activity and free energy of binding and normalizes the data distribution.
-
-
Structure Standardization:
-
Draw each molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save them in a standardized format, such as the Structure-Data File (SDF) format.
-
Carefully check and standardize chemical structures for correct protonation states, tautomers, and stereochemistry where applicable.
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. A common split is 80% for the training set (used to build the model) and 20% for the test set (used to validate the model's predictive power).[12]
-
Crucial Insight: The selection must ensure that the test set compounds are representative of the structural diversity and activity range of the entire dataset. A random split is often employed, but a diversity-based selection can be more robust.
-
Hypothetical Dataset Example:
| Compound ID | Structure (SMILES) | IC50 (µM) | pIC50 | Set |
| FC-01 | FC1=CC=C(/C=C/C(=O)C2=CC=CC=C2)C=C1 | 15.2 | 4.82 | Training |
| FC-02 | FC1=CC=C(/C=C/C(=O)C2=CC=C(O)C=C2)C=C1 | 8.5 | 5.07 | Training |
| FC-03 | FC1=CC=C(/C=C/C(=O)C2=CC=C(Cl)C=C2)C=C1 | 10.1 | 4.99 | Test |
| FC-04 | FC1=CC=C(/C=C/C(=O)C2=CC=C(C)C=C2)C=C1 | 12.5 | 4.90 | Training |
| FC-05 | FC1=CC=C(/C=C/C(=O)C2=CC=C(OC)C=C2)C=C1 | 5.1 | 5.29 | Training |
| ... | ... | ... | ... | ... |
| FC-N | ... | ... | ... | Test |
Protocol II: Molecular Descriptor Calculation
Causality: Molecular descriptors are numerical representations of a molecule's properties. They translate the chemical structure into a format that statistical algorithms can process. The choice of descriptors is critical; they must encode the structural variations within the dataset that are relevant to the biological activity.[13] We will use PaDEL-Descriptor, a powerful open-source tool that can calculate a vast array of 1D, 2D, and 3D descriptors.[5][14]
Protocol Steps:
-
Software Setup:
-
Structure Input:
-
Prepare two separate SDF files: one for the training set and one for the test set.
-
-
Descriptor Calculation:
-
Launch PaDEL-Descriptor.
-
Select the input SDF file (e.g., training_set.sdf).
-
Choose an output file name (e.g., training_descriptors.csv).
-
In the descriptor selection tab, choose the types of descriptors to calculate. For a comprehensive initial analysis, select 1D, 2D, and 3D descriptors.
-
1D & 2D Descriptors: Include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and E-state indices.[16]
-
3D Descriptors: For 3D descriptors, the software needs 3D coordinates. Ensure you check the option to "Convert to 3D". This will perform a conformational analysis to generate a low-energy 3D structure for descriptor calculation.[16]
-
-
Start the calculation. The software will process each molecule and output a CSV file where rows correspond to molecules and columns correspond to descriptor values.
-
Repeat the process for the test set SDF file.
-
Protocol III: Model Development and Validation
Causality: This phase involves building the mathematical model and rigorously testing its validity. We will use Multiple Linear Regression (MLR), an interpretable method that establishes a linear relationship between the descriptors (independent variables) and biological activity (dependent variable).[17][18][19] Validation is paramount to ensure the model is not a result of chance correlation and has genuine predictive power.[11][12]
Caption: The dual-pillar approach to QSAR model validation.
Protocol Steps:
-
Data Pre-processing:
-
Combine the calculated descriptor file with the pIC50 data for the training set.
-
Remove descriptors with constant or near-constant values across all compounds, as they have no predictive value.
-
Calculate a correlation matrix for the remaining descriptors. If two descriptors are highly inter-correlated (e.g., |r| > 0.9), remove one of them to avoid multicollinearity issues in the MLR model.
-
-
Model Generation (MLR):
-
Using statistical software (e.g., R, Python with scikit-learn, XLSTAT), perform a stepwise or best-subset MLR analysis.
-
The goal is to find a statistically significant equation with a small number of descriptors that has the highest correlation with the pIC50 values.
-
The resulting model will be in the form: pIC50 = c₀ + c₁Desc₁ + c₂Desc₂ + ... + cₙ*Descₙ
-
-
Internal Validation:
-
This step assesses the robustness of the model using only the training set data.[12] The most common method is Leave-One-Out cross-validation (LOO-CV).[20][21]
-
LOO-CV Process: One compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once.[21][22]
-
The primary metric is the cross-validated correlation coefficient, q² (or Q²). A q² > 0.5 is generally considered indicative of a robust model.[23]
-
-
External Validation:
-
This is the ultimate test of a model's predictive ability.[12][24] The model built using the entire training set is used to predict the pIC50 values of the test set compounds (which were not used in model development).
-
The key metric is the predictive R², R²pred (also denoted as Q²ext).[25][26] It is calculated based on the correlation between the predicted and actual pIC50 values for the test set. An R²pred > 0.6 is considered a benchmark for good predictive power.[7]
-
Table of Validation Statistics (Example):
| Parameter | Description | Acceptance Criteria | Example Value |
| N | Number of compounds in the set | - | 25 (20 Training, 5 Test) |
| R² | Coefficient of Determination (Goodness-of-fit) | > 0.6 | 0.85 |
| q² (LOO) | Cross-validated R² (Internal predictivity) | > 0.5 | 0.72 |
| R²pred | Predictive R² for the external test set | > 0.6 | 0.79 |
| RMSE | Root Mean Square Error | As low as possible | 0.25 |
Defining the Applicability Domain (AD)
Causality: No QSAR model is universally applicable. The Applicability Domain (AD) defines the chemical space in which the model can make reliable predictions.[13][27] A prediction for a new compound is considered reliable only if it falls within the model's AD.[12] This is a critical step for regulatory acceptance and practical application, as outlined by OECD principles.[4][27]
Protocol for AD Assessment (Leverage Approach):
-
Calculate Leverage: The leverage of a compound indicates its influence on the model. It is calculated from the descriptor matrix of the training set. A high leverage value means the compound is an outlier in the descriptor space.
-
Plot Williams Plot: This is a scatter plot of standardized residuals versus leverage values for each compound in the training and test sets.
-
Define Boundaries:
-
A horizontal line is drawn at ±3 standard deviations of the residuals. Compounds outside this range are potential response outliers.
-
A vertical line is drawn at the warning leverage (h). A common definition is h = 3(k+1)/n, where k is the number of model descriptors and n is the number of training compounds. Compounds with leverage > h* are considered influential and may be outside the AD.
-
-
Interpretation: A new compound's prediction is deemed reliable only if its leverage and residual fall within these defined boundaries.
Conclusion and Future Directions
This application note provides a structured and validated protocol for developing a QSAR model for this compound derivatives. By following these steps—from meticulous data curation to rigorous validation and AD definition—researchers can build statistically sound and predictive models. The insights gained from the model, specifically the identified molecular descriptors, can provide a mechanistic understanding of the structure-activity relationship. This knowledge is invaluable for guiding the synthesis of new, more potent this compound analogs, thereby streamlining the drug discovery pipeline and reducing reliance on extensive experimental screening.
References
- 1. Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cimtools.readthedocs.io [cimtools.readthedocs.io]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]
- 7. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 13. The importance of the domain of applicability in QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PaDEL-descriptor: an open source software to calculate molecular descriptors and fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Index-Padel-desc-Chemdes-ChemDes-Molecular descriptors computing platform [scbdd.com]
- 17. neovarsity.org [neovarsity.org]
- 18. m.youtube.com [m.youtube.com]
- 19. malayajournal.org [malayajournal.org]
- 20. codessa-pro.com [codessa-pro.com]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
- 23. researchgate.net [researchgate.net]
- 24. Beware of External Validation! - A Comparative Study of Several Validation Techniques used in QSAR Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Applicability domain - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorochalcone
Welcome to the technical support center for the synthesis of 4-Fluorochalcone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your this compound synthesis.
The synthesis of chalcones, including this compound, is most commonly achieved through the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde.[1][4][5] While the reaction is robust, optimizing for high yield and purity requires careful attention to several experimental parameters. The fluorine substituent in this compound can influence the reactivity of the starting materials and the properties of the final product.[6][7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions to get your experiment back on track.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or of insufficient concentration.[10][11] | - Use a freshly prepared solution of a strong base like NaOH or KOH.[1] - Ensure the catalyst is fully dissolved in the solvent before adding the reactants. - Consider screening different catalysts, as some substrates may require milder conditions to prevent side reactions.[10] |
| Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition.[10][12] | - Most Claisen-Schmidt reactions for chalcone synthesis proceed well at room temperature.[6] - If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial.[10] - Monitor the reaction by TLC to find the optimal temperature for your specific substrates.[6] | |
| Impure Reactants: Impurities in the 4-fluoroacetophenone or benzaldehyde can inhibit the reaction.[10] | - Use high-purity starting materials. If necessary, purify the reactants by distillation or recrystallization before use. | |
| Formation of Multiple Products (Side Reactions) | Cannizzaro Reaction: The aldehyde can undergo disproportionation in the presence of a strong base, especially at high concentrations.[11] | - Use a lower concentration of the base catalyst. - Add the base solution dropwise to the reaction mixture to maintain a controlled pH. |
| Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone of the newly formed chalcone.[11][12] | - Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.[12] - Lowering the reaction temperature can also disfavor this side reaction. | |
| Self-Condensation of Acetophenone: The acetophenone can react with itself, particularly if the aldehyde is consumed early in the reaction.[11] | - Ensure a proper stoichiometric ratio of reactants, typically a 1:1 molar ratio of aldehyde to ketone.[10] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization. | - Purify the crude product using column chromatography on silica gel. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Incorrect Solvent for Recrystallization: The chosen solvent may be too good a solvent for the product, preventing it from precipitating upon cooling. | - Select a solvent system where the product is sparingly soluble at room temperature but readily soluble when hot. Ethanol is a common choice for chalcone recrystallization.[6] - A mixture of solvents (e.g., ethanol/water) can also be effective. | |
| Dark-Colored Reaction Mixture or Tar Formation | Decomposition of Reactants or Product: Harsh reaction conditions, such as high temperatures or a high concentration of a strong base, can lead to decomposition.[10] | - Reduce the reaction temperature.[10] - Lower the concentration of the base catalyst. - Ensure the slow and controlled addition of the base to the reaction mixture.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Claisen-Schmidt condensation for this compound synthesis?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[13][14] The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), removes an acidic α-hydrogen from the acetophenone (in this case, 4-fluoroacetophenone) to form a resonance-stabilized enolate ion.[4][14][15]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.[14][15]
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, which is the this compound product.[16]
Q2: Which catalyst is best for synthesizing this compound?
A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective base catalysts for the Claisen-Schmidt condensation, often leading to high yields.[1] The choice between them is often a matter of laboratory availability and preference, as both generally perform well. Some protocols also report the use of other bases like barium hydroxide.[1] In some cases, Lewis acids or solid-supported catalysts can also be employed, particularly in "green chemistry" approaches.[5][17]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6][10] By spotting the reaction mixture on a TLC plate alongside the starting materials (4-fluoroacetophenone and benzaldehyde), you can visually track the consumption of the reactants and the formation of the product spot. A suitable mobile phase for chalcones is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q4: What is the best way to purify the crude this compound?
A4: The most common and effective method for purifying crude chalcones is recrystallization.[6] Ethanol is a frequently used solvent for this purpose.[6] The crude product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly. The purified this compound will crystallize out, leaving most of the impurities in the solution. If recrystallization does not yield a pure product, column chromatography on silica gel can be used for further purification.
Q5: Can I use a "green" or solvent-free method to synthesize this compound?
A5: Yes, several green chemistry approaches have been developed for chalcone synthesis to minimize the use of hazardous organic solvents. One common method is a solvent-free grinding technique, where the solid reactants (4-fluoroacetophenone, benzaldehyde, and a solid base like NaOH) are ground together in a mortar and pestle.[6][18] This method is often faster, more environmentally friendly, and can lead to high yields of the product.[18]
Experimental Protocols
Standard Protocol: Base-Catalyzed Synthesis in Ethanol
This protocol outlines a standard laboratory procedure for the synthesis of this compound using a base catalyst in an ethanol solvent.
Materials:
-
4-Fluoroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-fluoroacetophenone and 1 equivalent of benzaldehyde in ethanol.
-
While stirring the solution at room temperature, slowly add a solution of 1.2 equivalents of NaOH or KOH in a small amount of water or ethanol dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is often complete within a few hours, which may be indicated by the formation of a precipitate.[6]
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture in an ice bath to promote further precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods such as FT-IR and ¹H NMR.[6]
Optimized Protocol: Solvent-Free Grinding Method
This protocol provides a green and efficient alternative to the traditional solvent-based synthesis.
Materials:
-
4-Fluoroacetophenone
-
Benzaldehyde
-
Solid sodium hydroxide (NaOH) pellets
-
Mortar and pestle
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a porcelain mortar, combine 1 equivalent of 4-fluoroacetophenone, 1 equivalent of benzaldehyde, and 1 equivalent of solid sodium hydroxide pellets.[6]
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste and may solidify.[6]
-
Add cold water to the mortar and break up the solid product.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with plenty of water to remove the NaOH.
-
Purify the product by recrystallization from ethanol.[6]
-
Dry the purified crystals and determine the yield and melting point.
Visualizing the Reaction
Claisen-Schmidt Condensation Workflow
The following diagram illustrates the key stages of the Claisen-Schmidt condensation for the synthesis of this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. byjus.com [byjus.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Explain the mechanism of claisen-schmidt reaction. - askIITians [askiitians.com]
- 15. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. researchgate.net [researchgate.net]
- 18. scitepress.org [scitepress.org]
Technical Support Center: A Guide to Troubleshooting Low Purity in 4-Fluorochalcone Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Fluorochalcone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering purity challenges in their synthesis protocols. We will move beyond simple procedural lists to explore the causal relationships behind common issues, providing you with the expert insights needed to diagnose and resolve problems effectively.
The synthesis of this compound, typically achieved via a Claisen-Schmidt condensation, is a fundamental reaction for creating a scaffold used in numerous pharmaceutical applications.[1][2] However, like many organic syntheses, it is prone to side reactions and purification difficulties that can lead to low purity of the final product.[3] This guide provides a structured, question-and-answer approach to troubleshoot these issues.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific, observable problems you might encounter during or after the synthesis of this compound.
Q1: My final product is an oil or a sticky solid, not the expected crystalline powder. What is happening?
The formation of an oil or a non-crystalline solid is a common issue in chalcone synthesis and almost always indicates the presence of impurities.[4] Pure this compound is a crystalline solid. Impurities disrupt the molecular lattice, preventing the formation of well-ordered crystals.
Potential Causes & Solutions:
-
Unreacted Starting Materials: The most common culprits are residual 4-fluorobenzaldehyde or acetophenone.
-
Diagnosis: Check the crude product by Thin Layer Chromatography (TLC) against the starting materials.[5] Unreacted starting materials will appear as separate spots. A crude ¹H NMR will also clearly show the characteristic peaks of the aldehyde proton (~10 ppm) or the methyl singlet of acetophenone (~2.6 ppm).
-
Solution: Ensure the reaction goes to completion by monitoring it with TLC. If the reaction stalls, consider a slight increase in reaction time or gentle heating (40-50°C), but be aware that excessive heat can promote side reactions.[3] Also, verify the stoichiometry of your reactants; a slight excess of the ketone is sometimes used to ensure the complete consumption of the aldehyde.
-
-
Formation of Side Products: The reaction conditions for Claisen-Schmidt condensation can facilitate other reactions.
-
Diagnosis: Unexpected spots on a TLC plate or unidentifiable peaks in an NMR spectrum are strong indicators.
-
Solution: The primary side reactions are often Michael addition or self-condensation of the ketone.[3] To minimize these, add the base catalyst slowly and maintain a controlled temperature. A slow, dropwise addition ensures the concentration of the reactive enolate remains low, disfavoring side reactions.[3]
-
-
Residual Solvent or Water: Inadequate drying can leave behind solvent (e.g., ethanol) or water, resulting in an oily product.
-
Diagnosis: A broad peak around 1.5-3.5 ppm in the ¹H NMR can indicate water or ethanol. The smell of the solvent may also be apparent.
-
Solution: After filtration, wash the crude product thoroughly with cold water to remove inorganic salts and any water-soluble impurities. Dry the product thoroughly under vacuum. If the product is still oily, recrystallization from a suitable solvent like ethanol is highly effective for purification.[5][6]
-
Q2: My NMR spectrum shows significant amounts of unreacted starting materials. What went wrong?
This is a clear indication of an incomplete reaction. Assuming the correct reagents were used, the issue lies within the reaction conditions or procedure.
Potential Causes & Solutions:
-
Inactive or Insufficient Catalyst: The base catalyst (commonly NaOH or KOH) is crucial for deprotonating the ketone to form the reactive enolate.[7]
-
Causality: If the base is old, has absorbed atmospheric CO₂, or is used in insufficient quantity, the enolate will not be generated efficiently, and the reaction will not proceed.
-
Solution: Use a fresh, high-purity pellet or a freshly prepared aqueous solution of the base. Ensure you are using the correct molar equivalent as specified in your protocol (typically catalytic, but sometimes stoichiometric amounts are used).
-
-
Incorrect Reaction Temperature: While many Claisen-Schmidt condensations proceed well at room temperature, some systems require gentle heating to overcome the activation energy barrier.[3]
-
Causality: Low temperatures can lead to extremely slow reaction rates.
-
Solution: Monitor the reaction by TLC. If no significant product formation is observed after a reasonable time, consider heating the reaction mixture to 40-50°C.[8]
-
-
Poor Reagent Purity: The purity of your starting materials is critical.[9]
-
Causality: Impurities in the 4-fluorobenzaldehyde (such as the corresponding carboxylic acid from oxidation) or acetophenone can inhibit the reaction.
-
Solution: Use reagents from a reliable source. If in doubt, purify the starting materials before use (e.g., distillation of acetophenone).
-
Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the likely side products?
Identifying side products is key to optimizing the reaction to prevent their formation. In a Claisen-Schmidt condensation, the following are the most probable culprits:
Likely Side Products & Their Prevention:
-
Michael Adduct: The enolate of acetophenone can act as a nucleophile and attack the β-carbon of the newly formed this compound (an α,β-unsaturated ketone).[3]
-
Identification: This adduct is a 1,5-dicarbonyl compound and will result in a more complex, aliphatic region in the ¹H NMR spectrum.
-
Prevention: This side reaction is favored by a high concentration of the enolate. To prevent it, add the acetophenone/base mixture slowly to the aldehyde solution. This ensures that the enolate reacts with the aldehyde as it is formed, keeping its concentration low.
-
-
Cannizzaro Reaction Products: If the aldehyde (4-fluorobenzaldehyde) has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol (4-fluorobenzyl alcohol) and carboxylic acid (4-fluorobenzoic acid).[3]
-
Identification: Look for peaks corresponding to the benzylic protons of the alcohol (~4.7 ppm) and the acidic proton of the carboxylic acid (a broad singlet >10 ppm).
-
Prevention: This reaction is more prevalent at higher temperatures and high base concentrations. Avoid excessive heating and do not use a large excess of the base.
-
-
Self-Condensation of Acetophenone: Acetophenone can react with itself in an aldol condensation.
-
Identification: This leads to a variety of byproducts, complicating the NMR spectrum significantly.
-
Prevention: This is generally less favorable than the reaction with the more electrophilic aldehyde. However, ensuring the aldehyde is present when the enolate is formed will favor the desired crossed-condensation reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent system for this compound synthesis?
The most common and effective system for the Claisen-Schmidt condensation is a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent, typically ethanol.[7][10]
| Component | Recommendation | Rationale |
| Catalyst | NaOH or KOH (10-50% aqueous or alcoholic solution) | Strong bases are required to generate the nucleophilic enolate from acetophenone. Their use in solution allows for better control of the reaction.[11] |
| Solvent | Ethanol | Ethanol is an excellent choice as it readily dissolves both the starting materials and the base catalyst, creating a homogeneous reaction mixture which is crucial for efficiency.[7] |
| Alternatives | Solvent-free conditions | Grinding the solid reactants with solid NaOH can lead to very high yields and is an environmentally friendly alternative.[6][12] Heterogeneous catalysts are also being explored for easier separation.[13][14] |
Q2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most straightforward and effective method.[5]
Step-by-Step TLC Monitoring:
-
Prepare the TLC plate: Use a silica gel plate.
-
Spot the plate: On the baseline, apply small spots of your starting materials (acetophenone and 4-fluorobenzaldehyde) as references, and a spot of the reaction mixture.
-
Develop the plate: Use an appropriate eluent system, such as a hexane:ethyl acetate mixture (e.g., 8:2 or 7:3 v/v). The chalcone product is more conjugated and typically less polar than the aldehyde but more polar than the ketone, resulting in a distinct Rf value.[6]
-
Visualize: View the plate under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new, prominent product spot indicate the reaction is progressing. The reaction is complete when the limiting reagent spot is no longer visible.
Q3: What is the best method to purify crude this compound?
Recrystallization is the most common and efficient method for purifying chalcones.[6][8]
Rationale: Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble, while the impurities are either insoluble or remain in solution upon cooling. As the solution cools, the solubility of the pure chalcone decreases, and it crystallizes out, leaving the impurities behind in the mother liquor.
Recommended Solvent: 95% Ethanol is an excellent choice for recrystallizing most chalcones.[6] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to form pure crystals.
If recrystallization fails to remove all impurities, column chromatography on silica gel is a more rigorous alternative.[5]
Experimental Protocols & Data
Protocol 1: Standard Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a standard laboratory procedure for the synthesis of this compound.[1]
Reagents & Materials:
-
Acetophenone
-
4-Fluorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% aqueous solution of NaOH (a catalytic amount, e.g., 0.5 equivalents) dropwise over 10-15 minutes.[10]
-
Reaction: Continue stirring the mixture at room temperature. The solution will typically turn yellow, and a precipitate may form. Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.[15]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7). This protonates the phenoxide and precipitates the chalcone.
-
Isolation: Collect the solid product by suction filtration. Wash the solid with plenty of cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude, dry this compound into an Erlenmeyer flask.
-
Add a minimum amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate at ~50°C) with swirling until all the solid dissolves.[8] Do not overheat, as the melting point of chalcones can be low.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Once crystals have formed, place the flask in an ice bath for about 20 minutes to maximize the yield of crystals.
-
Collect the pure crystals by suction filtration and wash them with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly to obtain the pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Purity & Yield
| Parameter | Condition | Expected Outcome on Purity/Yield | Rationale |
| Temperature | Room Temperature | Good purity, moderate reaction time. | Minimizes side reactions like the Cannizzaro reaction.[3] |
| 40-50°C | Faster reaction, but potential for more side products. | Increases reaction rate but can also accelerate undesirable pathways.[8] | |
| Base Conc. | Catalytic (10-20 mol%) | High purity. | Sufficient to catalyze the reaction without promoting side reactions. |
| Stoichiometric | Higher risk of Michael addition and Cannizzaro reactions. | High concentration of base can increase the rate of side reactions.[3] | |
| Solvent | Ethanol | High yield and purity. | Excellent solubility for reactants, leading to a homogeneous and efficient reaction.[7] |
| Solvent-free (grinding) | Excellent yield, often high purity. | Environmentally friendly and can be very efficient, though purification may still be needed.[6][12] |
Table 2: Typical Analytical Data for Pure (E)-4-Fluorochalcone
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FO | [16] |
| Molecular Weight | 226.24 g/mol | [16] |
| Appearance | Pale yellow crystalline solid | General Observation |
| Melting Point | ~95-97 °C | Varies by source |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (d, Ar-H), ~7.8 (d, C=CH), ~7.6 (m, Ar-H), ~7.5 (d, C=CH), ~7.4 (t, Ar-H), ~7.1 (t, Ar-H) | [16][17] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~164 (d, C-F), ~145 (C=CH), ~133 (Ar-C), ~130 (d, Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~122 (C=CH), ~116 (d, Ar-C) | [18] |
Visualizations: Mechanisms & Workflows
Diagram 1: Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: A workflow for diagnosing and solving low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. 4'-Fluorochalcone | C15H11FO | CID 5702577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of 4-Fluorochalcone in Biological Assays
Here is the technical support center for overcoming solubility issues of 4-Fluorochalcone in biological assays.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various biological assays. As a compound with significant therapeutic potential, its effective use is often hampered by a key physicochemical challenge: poor aqueous solubility.
This compound is a synthetic derivative of chalcones, a class of compounds known for their broad biological activities, including anti-inflammatory and anti-cancer properties[1]. The addition of a fluorine atom can modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets[2]. However, like most chalcones, this compound is a hydrophobic molecule, leading to significant challenges in achieving and maintaining solubility in the aqueous environments of biological assays[3]. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: What is this compound and why is it used in research?
A1: this compound is a chemical compound belonging to the flavonoid family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system[4]. It serves as a key intermediate in the synthesis of various pharmaceutical agents and is actively investigated in biological research for its potential as an anti-cancer and anti-inflammatory agent, as well as for its role in enzyme inhibition and receptor binding studies[1].
Q2: My this compound precipitated immediately after I added my stock solution to the cell culture medium. What happened?
A2: This is a classic sign of a phenomenon called "solvent shock" or "crashing out"[5]. This compound is highly soluble in organic solvents like DMSO but has very low solubility in water-based media[3]. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the DMSO disperses, leaving the hydrophobic this compound molecules to agglomerate and precipitate[6].
Q3: What is the recommended solvent and concentration for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic compounds[3][7]. It is recommended to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of solvent added to your final assay[6]. Always ensure the compound is fully dissolved by vortexing or brief sonication.
Q4: How much DMSO is safe to use in my cell-based assays?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%[8]. For sensitive cell lines or long-term assays, it is best to aim for a concentration of 0.1% or lower[3][8]. It is critical to determine the specific tolerance of your cell line by running a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your experimental wells, but without the this compound.
Q5: How can I prevent immediate precipitation during dilution?
A5: Several key procedural steps can mitigate solvent shock:
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of this compound that is below its maximum aqueous solubility limit[5].
-
Use Pre-Warmed Media: The solubility of most compounds, including this compound, increases with temperature. Always use cell culture media that has been pre-warmed to 37°C before adding the compound[6][9].
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in your pre-warmed culture media. This gradual reduction in solvent concentration helps keep the compound in solution[3].
-
Add Stock Slowly with Agitation: Add the stock solution dropwise to the medium while gently vortexing or swirling[5][6]. This ensures rapid and uniform mixing, preventing localized high concentrations that are prone to precipitation.
Q6: My solution looked fine initially, but I see a precipitate after several hours or days in the incubator. What is causing this delayed precipitation?
A6: Delayed precipitation is typically caused by changes in the media over time. The primary causes include:
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or proteins in the serum, forming insoluble complexes[6].
-
pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic), which can alter the solubility of a pH-sensitive compound[6].
-
Evaporation: In long-term experiments, evaporation from culture plates can increase the compound's concentration beyond its solubility limit[5][9]. Ensure proper humidification in your incubator and consider using low-evaporation lids.
-
Temperature Fluctuations: While less common inside a stable incubator, significant temperature shifts can reduce solubility[9][10].
Q7: I've tried the basic troubleshooting steps, but my compound still precipitates at the concentration I need. What advanced methods can I use?
A7: When standard methods are insufficient, advanced formulation strategies can be employed to significantly enhance aqueous solubility. These methods work by encapsulating or complexing the hydrophobic molecule.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior[11][12]. They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that is water-soluble[13][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose[15].
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization[16]. These systems create tiny droplets where the hydrophobic compound can remain dissolved within the aqueous phase.
-
Nanoparticle Formulations: Encapsulating this compound into polymeric or lipid-based nanoparticles can improve its solubility and stability in aqueous media, and can also be used for targeted delivery[17][18].
Troubleshooting Guides and Experimental Protocols
Data Presentation
Table 1: Solubility Profile of this compound in Common Solvents
| Solvent | Solubility | Recommended Use | Reference |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | Primary stock solutions | [3] |
| Ethanol | ~30 mg/mL | Alternative solvent for stock solutions | [3][19] |
| Phosphate Buffered Saline (PBS) | Very Low (<0.1 mg/mL) | Not recommended for direct dissolution | [3] |
| Cell Culture Media (e.g., DMEM) | Very Low (<0.1 mg/mL) | Requires co-solvents or advanced formulations | [6] |
Table 2: Troubleshooting Matrix for Precipitation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Immediate Precipitation | 1. Final concentration exceeds aqueous solubility limit.2. "Solvent shock" from rapid dilution. | 1. Decrease the final working concentration.2. Perform a serial dilution in pre-warmed (37°C) media.3. Add stock solution dropwise while gently vortexing. | [5][6] |
| Delayed Precipitation (Hours to Days) | 1. Interaction with media components (e.g., serum).2. pH shift due to cellular metabolism.3. Evaporation of media increasing concentration. | 1. Test for precipitation in cell-free media; consider serum-free media for treatment period.2. Monitor media pH; change media more frequently.3. Ensure proper incubator humidification; use sealed plates. | [5][6][9] |
| Persistent Precipitation | The required concentration is fundamentally above the compound's aqueous solubility. | 1. Use a solubilizing agent like HP-β-Cyclodextrin.2. Prepare a lipid-based formulation (e.g., nanoemulsion). |
Visualizations and Workflows
Logical Decision Making
A systematic approach is crucial for efficiently solving solubility issues. The following decision tree outlines a logical workflow for troubleshooting.
Caption: Decision tree for troubleshooting precipitation.
Mechanism of Solubility Enhancement
Cyclodextrins are a powerful tool for increasing the apparent water solubility of hydrophobic compounds like this compound.
Caption: Encapsulation of this compound by a cyclodextrin.
Experimental Protocols
Protocol 1: Standard Dilution of a DMSO Stock Solution
This protocol minimizes the risk of precipitation when preparing working solutions of this compound from a concentrated DMSO stock.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C[6]. Using cold media can decrease solubility and promote precipitation[6].
-
Create Intermediate Dilution (Optional but Recommended): For high final concentrations, first create an intermediate dilution. For example, dilute the 50 mM stock 1:100 in pre-warmed medium to get a 500 µM solution. This is a larger volume with a lower DMSO concentration, which is more stable.
-
Prepare Final Working Solution: While gently vortexing or swirling the pre-warmed medium, add the stock solution (or intermediate dilution) dropwise to achieve your final desired concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equal volume of medium. The final DMSO concentration must be identical between your test and control samples[3].
-
Visual Inspection: After preparation, visually inspect the solution for any signs of cloudiness or precipitate. A brief, gentle sonication in a water bath can sometimes help dissolve minor precipitates[3].
Protocol 2: Determining Maximum Soluble Concentration
This quick visual assay helps you determine the practical solubility limit of this compound in your specific assay medium.
-
Prepare Stock: Make a 10 mM stock solution of this compound in DMSO.
-
Set up Dilutions: In a 96-well plate or microcentrifuge tubes, add 100 µL of your pre-warmed (37°C) complete cell culture medium to each well/tube.
-
Create Serial Dilutions:
-
Add 2 µL of the 10 mM stock to the first well (yields ~200 µM, 2% DMSO). Mix well.
-
Transfer 50 µL from the first well to the second well (yields 100 µM, 1% DMSO). Mix well.
-
Continue this 1:2 serial dilution across the plate to generate a range of concentrations (e.g., 200, 100, 50, 25, 12.5 µM, etc.).
-
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect for precipitation immediately, and then at regular intervals (e.g., 1, 4, 24 hours)[5].
-
Determine Limit: The highest concentration that remains clear and free of visible precipitate is your maximum working soluble concentration. It is advisable to work at a concentration slightly below this limit for safety.
Protocol 3: Phase Solubility Study with Cyclodextrin
This protocol, based on the Higuchi-Connors method, determines if a cyclodextrin can enhance the solubility of this compound[8].
-
Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), your relevant aqueous buffer (e.g., PBS), conical tubes, an orbital shaker, and a spectrophotometer or HPLC system.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your buffer.
-
Add Excess Compound: Add an excess amount of this compound powder to each cyclodextrin solution. Ensure there is undissolved solid at the bottom of each tube.
-
Equilibrate: Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample and Analyze: After equilibration, centrifuge the tubes to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify: Measure the concentration of dissolved this compound in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Plot and Interpret: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. oatext.com [oatext.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ecotoxicological Effects of Four Commonly Used Organic Solvents on the Scleractinian Coral Montipora digitata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of 4-Fluorochalcone Derivative NMR Spectra
Welcome to the technical support center for the analysis of 4-Fluorochalcone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating but often spectrally complex molecules. Here, we will dissect the common challenges encountered during the interpretation of their NMR spectra and provide expert insights and practical troubleshooting strategies to ensure accurate structural elucidation.
Introduction: The Challenge and Power of the Fluorine Probe
4-Fluorochalcones are a class of compounds with significant interest in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom provides a powerful probe for studying molecular interactions and can significantly influence the biological activity of the parent chalcone scaffold. However, this same fluorine atom introduces a layer of complexity into NMR spectra that can be daunting to the uninitiated. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, leads to through-bond J-coupling with both ¹H and ¹³C nuclei, often over multiple bonds.[2][3] This guide will equip you with the knowledge to turn these complexities into definitive structural assignments.
Common Spectral Features of 4-Fluorochalcones: A First Look
Before diving into troubleshooting, it's crucial to understand the expected features in the NMR spectra of a typical this compound. The core structure, an α,β-unsaturated ketone system flanked by two aromatic rings, gives rise to distinct sets of signals. The presence of the 4-fluoro substituent on one of these rings will systematically alter the appearance of the spectrum.
Typical Chemical Shift Ranges and Coupling Constants
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Coupling Constants (J) in Hz |
| H-α | 7.15–8.23 | 116.1-128.1 | ³J(Hα-Hβ) = 15-16 Hz (trans)[4][5][6] |
| H-β | 7.45–8.07 | 136.9-145.4 | ³J(Hα-Hβ) = 15-16 Hz (trans)[4][5][6] |
| Aromatic H (non-fluorinated ring) | 7.30-8.10 | 125.0-140.0 | ortho: 7-9 Hz, meta: 2-3 Hz, para: <1 Hz |
| Aromatic H (fluorinated ring) | 6.90-8.00 | 115.0-135.0 (with C-F coupling) | ortho to F: ³J(H-F) = 8-10 Hz, meta to F: ⁴J(H-F) = 4-6 Hz |
| Carbonyl (C=O) | - | 186.6-196.8 | - |
| Aromatic C (fluorinated ring) | - | See table below | See table below |
Characteristic ¹³C-¹⁹F Coupling Constants
The true signature of a this compound lies in its ¹³C NMR spectrum, where through-bond couplings to the fluorine atom are readily observed. These couplings are invaluable for unambiguous assignment of the fluorinated aromatic ring.
| Carbon Position | Typical ¹³C-¹⁹F Coupling Constant (J) in Hz |
| C-F (ipso) | ¹J(C-F) ≈ 250 Hz (large doublet)[7] |
| C-ortho to F | ²J(C-F) ≈ 22 Hz (doublet)[7] |
| C-meta to F | ³J(C-F) ≈ 8-9 Hz (doublet)[7] |
| C-para to F | ⁴J(C-F) ≈ 3 Hz (doublet)[7] |
Troubleshooting and FAQs: Your Questions Answered
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is the aromatic region of my ¹H NMR spectrum so complex and difficult to assign, especially for the fluorinated ring?
Answer: The complexity arises from several overlapping factors:
-
Signal Overlap: The chemical shifts of the protons on both aromatic rings often fall within a similar range (typically 6.9-8.1 ppm).[4]
-
¹H-¹⁹F Coupling: The fluorine atom couples to the protons on its own ring, splitting these signals into doublets of doublets or more complex multiplets. The coupling constants are typically in the range of ³J(H-F) = 8-10 Hz for ortho protons and ⁴J(H-F) = 4-6 Hz for meta protons.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their J-coupling constant), second-order effects can distort the expected splitting patterns, leading to "roofing" where the inner peaks of a multiplet are more intense than the outer peaks.[8]
Troubleshooting Strategy:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
2D NMR Spectroscopy: The most definitive solution is to use 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between J-coupled protons. It is excellent for tracing the connectivity within each aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. This is invaluable for assigning protons based on the more dispersed ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is key for assigning quaternary carbons and for linking different fragments of the molecule.
-
Question 2: I see more than the expected number of signals in my ¹³C NMR spectrum, and some of them are doublets. What is happening?
Answer: This is a classic sign of ¹³C-¹⁹F coupling. The fluorine atom is splitting the signals of the carbon atoms in the fluorinated ring. This is actually a very useful feature for confirming your structure. You should observe:
-
A large doublet for the carbon directly attached to the fluorine (¹J(C-F) ≈ 250 Hz).[7]
-
Smaller doublets for the ortho, meta, and para carbons with decreasing coupling constants as the number of bonds between the carbon and fluorine increases.[7]
Troubleshooting Strategy:
-
Confirm with ¹⁹F NMR: Running a ¹⁹F NMR spectrum can confirm the presence of the fluorinated species.
-
Use ¹³C Chemical Shift Prediction Software: Many NMR software packages can predict ¹³C chemical shifts and C-F coupling constants, which can be compared to your experimental data.
-
Leverage 2D NMR: An HMBC spectrum will show long-range correlations from the protons on the fluorinated ring to the carbons, helping to definitively assign each carbon signal and its corresponding C-F coupling.
Question 3: How can I definitively assign the H-α and H-β protons of the enone system?
Answer: While both H-α and H-β appear as doublets with a large coupling constant (³J ≈ 15-16 Hz, indicative of a trans geometry), their chemical shifts can sometimes be close.[4][5][6]
Causality behind the chemical shift: The H-β proton is generally deshielded (further downfield) compared to the H-α proton. This is due to the electron-withdrawing effect of the carbonyl group, which reduces the electron density at the β-position more than at the α-position.[4]
Definitive Assignment Protocol:
-
Analyze the COSY Spectrum: The COSY spectrum will show a cross-peak between H-α and H-β, confirming their coupling.
-
Utilize the HMBC Spectrum: The HMBC experiment is the key here.
-
The H-α proton will show a strong correlation to the carbonyl carbon (a 2-bond correlation).
-
The H-β proton will show a correlation to the ipso-carbon of the adjacent aromatic ring (a 3-bond correlation).
-
Question 4: My sample appears pure by TLC and ¹H NMR, but I'm seeing very weak signals in my ¹³C NMR, especially for the fluorinated carbons. Why?
Answer: This can be due to a combination of factors:
-
Signal Splitting: The ¹³C-¹⁹F coupling splits the signal intensity over multiple lines, which can make them appear weaker, especially if they are buried in the baseline noise.[9]
-
Long Relaxation Times: Quaternary carbons, such as the ipso-carbon attached to the fluorine, often have long T1 relaxation times. In standard ¹³C NMR experiments with short relaxation delays, these signals may not fully relax between scans, leading to reduced intensity.
Troubleshooting Strategy:
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, making it easier to see the split signals.
-
Increase the Relaxation Delay (d1): Increasing the relaxation delay (e.g., to 5 or 10 seconds) will allow quaternary carbons to fully relax, leading to a significant increase in their signal intensity.
-
Use a Different Pulse Program: Consider using a pulse program that is less sensitive to T1 relaxation, such as one with a 30° or 45° pulse angle instead of the standard 90° pulse.
Advanced NMR Techniques for Complex Cases
For particularly challenging structures, such as those with multiple fluorine substituents or extensive signal overlap, more advanced techniques may be necessary.
-
¹⁹F NMR Spectroscopy: Provides direct information about the chemical environment of the fluorine atom. The chemical shift range for ¹⁹F is much larger than for ¹H, making it very sensitive to subtle structural changes.[3]
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that shows through-space correlations between ¹H and ¹⁹F nuclei. This can be extremely useful for determining the stereochemistry and conformation of the molecule.
-
¹³C-¹⁹F HSQC/HMBC: While less common, these experiments can directly correlate fluorine with carbons, providing unambiguous assignment of the fluorinated ring.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the structural elucidation of a this compound derivative using NMR spectroscopy.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The interpretation of NMR spectra for this compound derivatives, while initially challenging, offers a wealth of structural information. By understanding the principles of ¹H-¹⁹F and ¹³C-¹⁹F coupling and by systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently and accurately elucidate the structures of these important compounds. This guide provides a foundation for troubleshooting common issues, but always remember that each molecule is unique and may require a tailored analytical approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solving problems fluorine 19F with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. westmont.edu [westmont.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluorochalcone Stability & Storage
Welcome to the technical support guide for 4-Fluorochalcone. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Proper storage and handling are critical for obtaining reproducible and accurate results. This guide provides in-depth, experience-based answers to common questions and outlines protocols to prevent compound degradation.
Part 1: Quick Troubleshooting & FAQs
This section addresses the most common issues encountered during the storage and use of this compound.
Q1: My solid this compound has changed color from a pale yellow to a darker yellow or orange. What does this indicate?
A change in color is a primary visual indicator of potential degradation. This compound, a pale yellow crystalline solid, can degrade upon exposure to light, air (oxygen), or moisture. The color change is often due to the formation of oxidized species or photodegradation products, which can alter the compound's conjugated system. We strongly recommend assessing the purity of the material before use.
Q2: I'm observing unexpected spots on my TLC plate when analyzing my this compound sample. Could this be degradation?
Yes, this is a classic sign of degradation. A pure, stable sample of this compound should ideally show a single spot on a TLC plate under appropriate solvent conditions. The presence of additional spots, often with different Rf values, indicates the formation of impurities or degradation byproducts.[1][2][3] It is crucial to perform a purity check using a reliable analytical method like HPLC or NMR spectroscopy to identify and quantify the extent of degradation.[4]
Q3: What are the ideal storage conditions for solid this compound?
Based on supplier recommendations and the inherent chemical structure of chalcones, solid this compound should be stored under the following conditions to maximize its shelf life:
-
Temperature: Refrigerate at 0-8°C.[5][6] Some suppliers recommend room temperature, but refrigeration is a safer, more conservative approach for long-term stability.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The α,β-unsaturated ketone moiety is susceptible to oxidation.[8][9][10]
-
Light: Protect from light. Chalcones are known to be light-sensitive and can undergo photo-isomerization or photodimerization.[11][12] Use amber vials or store containers in the dark.
-
Container: Use a tightly sealed container to prevent moisture ingress.[13][14]
Q4: How long can I store this compound in solution, and in which solvents?
Storing chalcones in solution is generally not recommended for long periods. If required for experimental workflows, prepare solutions fresh. If short-term storage is unavoidable:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in degradation reactions.
-
Storage Conditions: Store solutions at -20°C or -80°C, protected from light, and under an inert atmosphere.
-
Duration: Limit storage in solution to a few days at most. Some studies have noted that certain chalcone derivatives are unstable in alkaline or acidic environments.[15] Always perform a purity check if the solution has been stored for more than 24 hours.
Part 2: The Science Behind this compound Degradation
Understanding the mechanisms of degradation is key to preventing it. The structure of this compound contains two primary vulnerabilities: the α,β-unsaturated ketone system and the aromatic rings.
Primary Degradation Pathways
-
Photodegradation: The conjugated enone system in chalcones is a chromophore that absorbs UV light. This can lead to E/Z (trans/cis) isomerization across the double bond or [2+2] cycloaddition reactions, resulting in dimers.[12] While some substituted chalcones show good photostability, it should not be assumed for all derivatives.[11][16][17]
-
Oxidation: The electron-rich double bond is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of epoxides or cleavage of the double bond.[8][18] The presence of atmospheric oxygen can facilitate this process.[9][10]
-
Hydrolysis/Addition: While generally stable, the enone system can be susceptible to nucleophilic attack under certain conditions (e.g., strongly basic or acidic pH), potentially leading to hydration of the double bond or other addition reactions.[19][20]
Below is a diagram illustrating these potential degradation pathways.
Caption: Key degradation pathways for this compound.
Part 3: Protocols for Storage and Purity Assessment
Adhering to strict protocols is the best way to ensure the integrity of your compound.
Protocol 1: Recommended Long-Term Storage of Solid this compound
-
Initial Purity Assessment: Upon receiving a new batch, perform an initial purity check (TLC, HPLC, or NMR) to establish a baseline.
-
Aliquotting: If the compound will be used frequently, aliquot the solid into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Place the vials into a desiccator or glove box. Purge with an inert gas like argon or nitrogen for several minutes.
-
Sealing: Tightly cap the vials. For extra protection, wrap the cap threads with Parafilm®.
-
Light Protection: Place the sealed vials inside a labeled, opaque container or wrap them in aluminum foil.
-
Refrigeration: Store the container in a refrigerator at 0-8°C.[5]
Protocol 2: Workflow for Assessing Purity and Detecting Degradation
This workflow provides a systematic approach to verifying the stability of your stored this compound.
Caption: Step-by-step workflow to verify this compound purity.
Methodology Details:
-
Thin-Layer Chromatography (TLC): A quick and effective initial screening method.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A non-polar/polar solvent mixture, such as Hexane:Ethyl Acetate (e.g., 3:1 v/v), should provide good separation.[1]
-
Visualization: UV light (254 nm). A pure compound should yield a single, well-defined spot.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is typically effective for chalcones.[4]
-
Detection: UV detector set to the λmax of this compound (approx. 310-340 nm). Purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation.
Part 4: Summary of Storage Recommendations
| Form | Duration | Temperature | Atmosphere | Light | Container |
| Solid | Long-Term (>1 month) | 0-8°C[5][6] | Inert Gas (Ar, N₂) | Dark (Amber Vial) | Tightly Sealed |
| Solid | Short-Term (<1 month) | Room Temp or 0-8°C[7] | Inert Gas (Ar, N₂) | Dark (Amber Vial) | Tightly Sealed |
| Solution | Short-Term (<72 hours) | -20°C to -80°C | Inert Gas (Ar, N₂) | Dark (Amber Vial) | Tightly Sealed |
| Solution | Long-Term | Not Recommended | - | - | - |
By implementing these guidelines, you can significantly mitigate the risk of this compound degradation, ensuring the quality and reliability of your valuable research.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. usbio.net [usbio.net]
- 7. chemimpex.com [chemimpex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. photos.or.kr [photos.or.kr]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]
- 20. BJOC - Construction of cyclic enones via gold-catalyzed oxygen transfer reactions [beilstein-journals.org]
- 21. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Addressing Off-Target Effects of 4-Fluorochalcone in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluorochalcone. This guide is designed to provide in-depth, practical solutions to challenges related to potential off-target effects in your cell-based assays. Our goal is to equip you with the knowledge and tools to ensure the scientific rigor and validity of your experimental findings.
Introduction to this compound and Off-Target Effects
This compound is a versatile chemical intermediate used in the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Chalcones, as a class of compounds, are known for their broad spectrum of biological activities, which is attributed to their unique α,β-unsaturated ketone scaffold.[3][4] However, this same chemical reactivity can also lead to interactions with unintended biological targets, resulting in off-target effects that can confound experimental results.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with chalcone-based compounds like this compound?
A1: Chalcones are known to be promiscuous binders, meaning they can interact with multiple proteins and pathways.[5][7] Common off-target effects include:
-
Broad-spectrum cytotoxicity: While often investigated for their anticancer properties, chalcones can induce cell death in non-target cells, particularly at higher concentrations.[8][9][10]
-
Modulation of multiple signaling pathways: Chalcones have been reported to influence various signaling cascades, such as NF-κB, PI3K/Akt, and MAPK, making it difficult to attribute an observed phenotype to a single, specific target.[5]
-
Assay interference: The chemical nature of chalcones can lead to direct interference with certain assay technologies. For example, as polyphenolic compounds, they can interfere with luciferase-based reporter assays or those measuring reactive oxygen species (ROS).[5]
-
Microtubule disruption: Some chalcone derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.[6][11]
Q2: I'm observing a potent cytotoxic effect with this compound in my cancer cell line. How can I be sure this is an on-target effect?
-
Target knockout/knockdown: The most definitive method is to test the compound in a cell line where the intended target has been genetically removed (e.g., using CRISPR/Cas9). If this compound's cytotoxicity is maintained in these knockout cells, it strongly suggests the effect is mediated by off-target interactions.[13]
-
Orthogonal assays: Use independent experimental methods that measure the same biological endpoint through different principles.[14][15] For example, if your primary assay measures cell viability, an orthogonal assay could be a colony formation assay or a real-time cell analysis (RTCA) proliferation assay.
-
Structure-Activity Relationship (SAR) analysis: Synthesize and test structurally related analogs of this compound that are designed to be inactive against the primary target. If these inactive analogs still produce the same cytotoxic effect, it points towards an off-target mechanism.[16]
Q3: How do I choose the appropriate concentration range for this compound in my experiments to minimize off-target effects?
A3: Using an appropriate concentration is paramount. It is a common mistake to assume that phenotypes observed at high concentrations are directly related to the specific protein target.[12] To identify the optimal concentration range:
-
Perform a dose-response curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (or EC50) value for your desired phenotype.
-
Stay within the recommended concentration limits: Whenever possible, use concentrations that are within a reasonable range of the compound's potency for its intended target. The Chemical Probes Portal is an excellent resource for recommended maximum concentrations for cellular assays.[17]
-
Correlate with target engagement: If possible, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the compound is binding to its intended target at the concentrations you are using in your functional assays.[14]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause & Explanation | Suggested Solution & Rationale |
| High variability and poor reproducibility in results. | Compound Precipitation: Chalcones often have poor aqueous solubility.[5] If this compound precipitates in your cell culture medium, the effective concentration delivered to the cells will be inconsistent, leading to variable results. | Optimize Solubilization Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For your working concentration, perform a multi-step dilution. Always prepare the final dilution immediately before use and visually inspect for any precipitate.[5] |
| My compound is active in the primary screen but inactive in a confirmatory orthogonal assay. | Assay-Specific Artifact: The initial "hit" may be a false positive resulting from interference with the primary assay's technology rather than true biological activity.[14][18] | Employ Counter-Screens: A counter-screen is designed to identify compounds that interfere with the assay technology itself.[18][19][20] For example, if your primary assay uses a luciferase reporter, run a counter-screen with just the luciferase enzyme to see if this compound directly inhibits it. |
| This compound shows activity against a broad range of unrelated cell lines. | General Cytotoxicity or Promiscuous Target Binding: The observed activity may not be specific to a particular cellular context but rather a result of general toxicity or interaction with multiple common cellular targets.[5][6] | Profile Against a Panel of Cell Lines: Test the compound against a diverse panel of cell lines with known differences in the expression of your target of interest. If the activity is consistent across all cell lines regardless of target expression, it is likely an off-target effect. |
| The observed phenotype does not align with the known function of the intended target. | Undiscovered Off-Target Effect: Small molecules can have unexpected biological activities due to interactions with previously unknown targets.[21] | Target Deconvolution Studies: If resources permit, consider advanced techniques to identify the off-target protein(s). Methods like affinity chromatography coupled with mass spectrometry or computational approaches can help identify binding partners.[22] |
| I suspect my compound is generating reactive oxygen species (ROS), leading to non-specific effects. | Redox Cycling: The chemical structure of some chalcones may allow them to participate in redox cycling, leading to the production of ROS and subsequent oxidative stress, which can trigger various cellular responses, including apoptosis.[13] | ROS Scavenger Co-treatment: Perform your assay in the presence and absence of an ROS scavenger like N-acetylcysteine (NAC). If the observed phenotype is significantly diminished in the presence of NAC, it suggests that ROS generation is a major contributor. |
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Unexpected Results
The following flowchart outlines a logical progression for investigating unexpected results when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. anjs.edu.iq [anjs.edu.iq]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 4-Fluoro-2'-hydroxychalcone [smolecule.com]
- 9. Cytotoxic and inhibitory effects of 4,4'-dihydroxy chalcone (RVC-588) on proliferation of human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for Isomeric 4-Fluorochalcone Compounds
Welcome to the technical support center dedicated to the purification of isomeric 4-Fluorochalcone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of this compound isomers.
Q1: My crude this compound product is an oil and won't solidify. How can I proceed with purification?
A1: This is a common issue, often due to the presence of unreacted starting materials, byproducts, or a mixture of cis and trans isomers which can lower the melting point. First, ensure the reaction has gone to completion by Thin Layer Chromatography (TLC). If starting materials are present, consider repeating the reaction with adjusted stoichiometry or reaction time. To induce solidification, you can try trituration—stirring the oil with a cold, non-polar solvent like hexane.[1] This can often help in precipitating the desired chalcone. If the product remains oily, it is best to proceed directly to column chromatography for purification.[1][2]
Q2: What is the expected isomeric ratio of cis (Z) and trans (E) this compound after synthesis?
A2: In most Claisen-Schmidt condensation reactions used to synthesize chalcones, the trans (E) isomer is the thermodynamically more stable and, therefore, the major product.[3] The formation of the trans isomer is favored due to less steric hindrance compared to the cis (Z) isomer.[3] You can expect to isolate the trans-isomer as the predominant or exclusive product.[3] However, exposure to UV light or certain acidic or basic conditions during workup and purification can potentially lead to isomerization.[4]
Q3: How can I quickly assess the purity and isomeric ratio of my this compound sample?
A3: Proton NMR (¹H NMR) is an excellent technique for this purpose. The vinyl protons of the α,β-unsaturated ketone system have distinct coupling constants (J values) for the cis and trans isomers. For the trans isomer, the coupling constant is typically larger (around 15-18 Hz), while the cis isomer exhibits a smaller coupling constant (around 10-12 Hz). By integrating the signals corresponding to each isomer, you can determine the isomeric ratio. HPLC analysis can also be used for quantitative assessment of isomeric purity.[5]
Q4: Are there any specific safety precautions I should take when handling this compound compounds?
A4: Yes. As with any chemical, you should consult the Safety Data Sheet (SDS). This compound and its derivatives are generally classified as irritants, causing skin and eye irritation.[6][7] It is recommended to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging with isomeric mixtures.
Issue 1: Oiling Out During Recrystallization
Q: My this compound "oils out" instead of forming crystals upon cooling. What's causing this and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[1]
-
Causality: The presence of the minor cis-isomer or other impurities can create a eutectic mixture, which has a lower melting point than the pure trans-isomer.
-
Troubleshooting Steps:
-
Reduce the temperature of the solvent: Ensure you are not overheating the solvent. For chalcones with relatively low melting points, it is advisable to perform the recrystallization at a controlled temperature.[8]
-
Use a different solvent system: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[9][10] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[10] Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.[8]
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Selection Guide for Recrystallization of 4-Fluorochalcones
| Solvent System | Polarity | Suitability |
| Ethanol | Polar | Good general-purpose solvent for many chalcones.[11] |
| Ethanol/Water | Polar | Effective for moderately polar chalcones. |
| Ethyl Acetate/Hexane | Medium Polarity | A versatile system; the ratio can be adjusted for optimal results.[10] |
| Dichloromethane/Hexane | Non-polar to Medium | Suitable for less polar chalcones. |
| Toluene | Non-polar | Can be effective for chalcones that are difficult to crystallize. |
This table provides a starting point; empirical testing is necessary to find the optimal solvent for a specific this compound derivative.
Column Chromatography
Column chromatography is a highly effective method for separating this compound isomers and removing impurities.[2][12]
Issue 2: Poor Separation of cis and trans Isomers
Q: My cis and trans this compound isomers are co-eluting during column chromatography. How can I improve the resolution?
A: Achieving good separation of geometric isomers often requires careful optimization of the chromatographic conditions.
-
Causality: The polarity difference between cis and trans isomers of this compound can be subtle, leading to overlapping elution profiles.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A common eluent for chalcone purification is a mixture of hexane and ethyl acetate.[2] To improve separation, try using a less polar mobile phase (a higher percentage of hexane). This will increase the retention time and allow for better resolution. A shallow gradient elution can also be very effective.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options may offer better selectivity for isomers. For instance, alumina (neutral or basic) can sometimes provide a different separation profile. For very challenging separations, consider using a stationary phase with different interaction mechanisms, such as a pentafluorophenyl (PFP) stationary phase in HPLC, which can show unique selectivity for halogenated compounds.[13]
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation compared to loading the sample dissolved in a liquid.
-
Workflow for Optimizing Isomer Separation by Column Chromatography
Caption: A decision-making workflow for optimizing the separation of this compound isomers using column chromatography.
High-Performance Liquid Chromatography (HPLC)
For high-purity applications and analytical quantification, Reverse-Phase HPLC is the method of choice.
Issue 3: Developing a Baseline-Resolved HPLC Method for Isomer Quantification
Q: I need to develop an HPLC method to get baseline separation of my this compound isomers for accurate quantification. Where do I start?
A: Developing an HPLC method requires a systematic approach to screen columns and mobile phases.
-
Causality: The structural similarity of the isomers necessitates a highly selective HPLC method to achieve baseline resolution.
-
Method Development Protocol:
-
Column Selection: A standard C18 column is a good starting point. For enhanced selectivity, consider a phenyl-hexyl or a PFP column, as the pi-pi interactions and specific interactions with the fluorine atom can improve resolution.[13][14]
-
Mobile Phase Screening:
-
Start with a simple mobile phase of acetonitrile and water.
-
If resolution is insufficient, try methanol and water. The different solvent selectivity of methanol can sometimes improve the separation of isomers.
-
Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can sharpen peaks and improve reproducibility.
-
-
Gradient Optimization: Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution time of your isomers. Then, develop a shallower gradient around the elution time to maximize resolution.
-
Temperature and Flow Rate: Adjusting the column temperature can also affect selectivity. Lower temperatures often increase resolution. The flow rate can be optimized to balance resolution and analysis time.
-
Illustrative HPLC Method Parameters for this compound Isomer Separation
| Parameter | Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 310 nm) |
These are suggested starting parameters and will likely require optimization for specific this compound derivatives.
Logical Relationship of Purification Techniques
Caption: A logical flowchart illustrating the selection of purification techniques for isomeric this compound compounds based on the initial assessment of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uwlax.edu [uwlax.edu]
- 4. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Fluorochalcone | C15H11FO | CID 5702577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 12. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Scale-Up of 4-Fluorochalcone Production
Welcome to the technical support center for 4-Fluorochalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Scaling up any chemical synthesis presents a unique set of challenges that are often not apparent at the lab scale. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring a robust, efficient, and safe scale-up process.
Introduction to the Challenges of Scale-Up
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetophenone.[1][2] While this reaction can be straightforward on a small scale, increasing the production volume introduces significant challenges related to reaction kinetics, heat and mass transfer, and product isolation.[1][3] The primary goal of a successful scale-up is to maintain the high yield and purity achieved at the bench while ensuring a safe and reproducible process.[1] This guide will address the common pitfalls and provide actionable solutions.
Troubleshooting Guide: From Bench to Bulk
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up of this compound production.
Issue 1: My this compound yield has significantly dropped after scaling up the reaction.
A decrease in yield is one of the most common and frustrating challenges in process scale-up. Several factors related to the increased reaction volume can contribute to this issue.
-
Question: I'm observing a large amount of unreacted starting materials in my scaled-up batch. What could be the cause?
-
Answer: This often points to inefficient mixing or mass transfer limitations. In a larger reactor, simply increasing the stir speed may not be sufficient to maintain a homogeneous mixture.[3] "Hot spots" or areas of poor mixing can lead to localized depletion of reactants or catalyst, resulting in an incomplete reaction.[3]
-
Troubleshooting Steps:
-
Optimize Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer for more effective agitation in larger volumes.[3] The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity of the reaction mixture.
-
Baffling: Introduce baffles into your reactor to improve mixing and prevent the formation of a vortex.
-
Reaction Monitoring: Use in-situ reaction monitoring techniques such as process IR or Raman spectroscopy to get a real-time understanding of reactant consumption and product formation.[4] Thin-layer chromatography (TLC) can also be used to monitor the reaction's progress.[5]
-
-
-
-
Question: My scaled-up reaction is producing a significant amount of side products that were not present in the lab-scale synthesis. Why is this happening?
-
Answer: The formation of side products during scale-up is often a consequence of poor temperature control and prolonged reaction times.[1] The Claisen-Schmidt condensation is an exothermic reaction, and the heat generated in a large batch is not dissipated as efficiently as in a small flask.[6][7] This can lead to an increase in the reaction temperature, which in turn can promote side reactions.
-
Common Side Reactions and Mitigation Strategies:
-
Michael Addition: The enolate of acetophenone can add to the newly formed this compound.[1][8] To minimize this, consider running the reaction at a lower temperature or using a slight excess of 4-fluorobenzaldehyde.[1]
-
Cannizzaro Reaction: Disproportionation of 4-fluorobenzaldehyde can occur in the presence of a strong base, especially at elevated temperatures.[8][9] Using a milder base or ensuring slow, controlled addition of the base can mitigate this.[1][9]
-
Self-Condensation of Acetophenone: Acetophenone can react with itself, particularly if the concentration of 4-fluorobenzaldehyde is locally depleted due to poor mixing.[5] Adding the acetophenone slowly to the mixture of 4-fluorobenzaldehyde and the base can help prevent this.
-
-
-
Decision Tree for Troubleshooting Low Yields:
Caption: Troubleshooting low yields in this compound scale-up.
-
Issue 2: The isolation and purification of this compound at a larger scale is proving difficult.
Challenges in isolating a pure product are common when moving to a larger scale, often due to changes in crystallization behavior and the presence of impurities.
-
Question: My this compound is "oiling out" during crystallization instead of forming a solid. How can I fix this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can be caused by high levels of impurities, which lower the melting point of the product, or by the solution being too supersaturated.
-
Troubleshooting Steps:
-
Slow Crystallization: A slower cooling rate is crucial for obtaining high-purity crystals.[10] This allows for the selective incorporation of this compound molecules into the growing crystal lattice while rejecting impurities.[10]
-
Solvent Selection: Ensure you are using an appropriate solvent for crystallization. Ethanol is a commonly used solvent for recrystallizing chalcones.[5] The ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures.[11]
-
Seeding: Adding a few seed crystals of pure this compound to the supersaturated solution can help induce crystallization.
-
-
-
-
Question: The purity of my crystallized this compound is lower than what I achieved on a small scale. What can I do?
-
Answer: Lower purity is often due to the co-precipitation of unreacted starting materials or side products.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallization steps to further purify the product.[10]
-
Washing: After filtration, wash the crude product thoroughly with cold water to remove any remaining base, followed by a small amount of cold ethanol to remove unreacted starting materials and some side products.[9]
-
Chromatography: If recrystallization is ineffective, column chromatography using a suitable solvent system (e.g., hexane and ethyl acetate) may be necessary to achieve high purity, although this is less ideal for very large scales.[8]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key process safety considerations when scaling up the synthesis of this compound?
-
A1: The primary safety concern is managing the exothermic nature of the Claisen-Schmidt condensation.[6][7] On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway.[3][7] It is crucial to have a robust cooling system for the reactor and to control the rate of reagent addition.[3] A thorough process safety assessment should be conducted to understand the thermal hazards of the reaction.[6][12]
-
-
Q2: Which synthetic method for this compound is more amenable to large-scale production: traditional solvent-based synthesis or solvent-free grinding?
-
A2: Both methods have their merits for scale-up. Solvent-free grinding is an environmentally friendly "green chemistry" approach that can offer shorter reaction times and simpler product isolation.[5] However, heat transfer in a large-scale solid-state reaction can be challenging to manage. Traditional solvent-based methods in a jacketed reactor offer better temperature control, which is critical for safety and minimizing side reactions on a large scale.[1] The choice will depend on the available equipment and the specific safety and environmental requirements of the production facility.
-
-
Q3: How can I effectively monitor the progress of a large-scale this compound synthesis?
-
A3: While TLC is a simple and effective method for monitoring reaction progress on a small scale, it may not be practical for real-time monitoring of a large-scale reaction.[5] In-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy are highly valuable for large-scale production as they provide real-time data on the concentration of reactants and products without the need for sampling.[4]
-
Experimental Protocol: Scalable Synthesis of this compound
This protocol provides a general guideline for a scalable, solvent-based synthesis of this compound.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Condenser
-
Heating/cooling circulator
-
4-Fluorobenzaldehyde
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (~1.2 eq) in ethanol dropwise via the addition funnel.[9] The rate of addition should be controlled to maintain the reaction temperature within a safe range (e.g., below 30 °C).
-
Reaction: After the addition of the base is complete, add acetophenone (1.0 eq) dropwise to the reaction mixture. Stir the mixture at room temperature or heat gently to 40-50 °C.[13]
-
Monitoring: Monitor the reaction's progress by TLC or an in-situ analytical technique until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the this compound product.[9] Collect the solid product by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[9] The product can be further purified by recrystallization from ethanol.[5] Dry the final product in a vacuum oven.
Process Flow Diagram for this compound Synthesis:
Caption: A generalized workflow for the scalable synthesis of this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH (40%) | Ethanol | 10, then RT | 5 | - | [14] |
| 2 | NaOH (solid, 20 mol%) | Solvent-free (grinding) | RT | 0.1-0.25 | 95-98 | [1] |
| 3 | KOH (10 M) | Methanol | 70 | 6 | 39.7 | [15] |
| 4 | NaOH | Ethanol | RT or 40-50 | 1-4 | - | [8] |
Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.
Conclusion
Scaling up the production of this compound is a multifaceted challenge that requires careful consideration of chemical and engineering principles. By anticipating issues related to mixing, heat transfer, and purification, and by implementing robust monitoring and control strategies, researchers and process chemists can successfully transition this valuable synthesis from the laboratory to a larger scale. This guide provides a foundation for troubleshooting common problems and optimizing the process for efficiency, safety, and product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. helgroup.com [helgroup.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Cutting Edge of Cytotoxicity: A Comparative Analysis of 4-Fluorochalcone and Its Derivatives in Cancer Research
In the relentless pursuit of novel anticancer therapeutics, chalcones have emerged as a privileged scaffold, captivating the attention of medicinal chemists and oncologists alike. These α,β-unsaturated ketones, forming the biosynthetic core of flavonoids, exhibit a remarkable spectrum of biological activities, with their cytotoxic potential against cancer cells being of paramount interest. This guide offers an in-depth comparative analysis of 4-Fluorochalcone against other key chalcone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, underlying mechanisms, and the experimental rigor required for their evaluation.
The Rationale: Why Compare Chalcone Derivatives?
The 1,3-diaryl-2-propen-1-one backbone of chalcones presents a versatile template for synthetic modification. The introduction of various substituents onto the two aromatic rings can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a wide range of cytotoxic potencies. By systematically comparing derivatives, we can elucidate crucial structure-activity relationships (SAR), paving the way for the rational design of more potent and selective anticancer agents. This guide will focus on comparing this compound with derivatives featuring other halogens (bromo), and electron-donating groups (methoxy, hydroxyl) to understand the impact of these substitutions.
Visualizing the Core Structure
To appreciate the comparative data, it is essential to first visualize the fundamental chalcone scaffold and the positions of substitution on its aromatic rings (Ring A and Ring B).
Caption: The fundamental 1,3-diaryl-2-propen-1-one chalcone scaffold.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of this compound and other chalcone derivatives against several common human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. It is important to note that this data is collated from various studies, and minor variations in experimental conditions may exist.
Table 1: Cytotoxicity (IC50, µM) against HepG2 (Human Liver Cancer) Cells
| Compound | Substitution Pattern | IC50 (µM) | Reference(s) |
| This compound | 4'-Fluoro on Ring A | 43.18 - 67.51 | [1][2] |
| Methoxy Chalcone | 4-Methoxy on Ring B | >50 | [3] |
| Hydroxylated Chalcone | 2'-Hydroxy | >20 (in FFA-treated cells) | [4] |
| Bromo Chalcone | 4'-Bromo on Ring A | 45 (on T47D cells) | [5] |
Table 2: Cytotoxicity (IC50, µM) against MCF-7 (Human Breast Cancer) Cells
| Compound | Substitution Pattern | IC50 (µM) | Reference(s) |
| This compound | Data not consistently available in direct comparisons | - | |
| Methoxy Chalcone | Various methoxy substitutions | 3.44 - 26.99 | [6][7] |
| Hydroxylated Chalcone | Prenyl and hydroxyl substitutions | 3.30 - 4.19 | [8] |
| Halogenated Chalcones | Various halogen substitutions | 1.52 - 22.41 | [5][9] |
Table 3: Cytotoxicity (IC50, µM) against A549 (Human Lung Cancer) Cells
| Compound | Substitution Pattern | IC50 (µM) | Reference(s) |
| This compound | Data not consistently available in direct comparisons | - | |
| Methoxy Chalcone | 4-Methoxy on Ring B | 85.40 | [10] |
| Trifluoromethyl Chalcone | 3'-(Trifluoromethyl) on Ring A | >61.54 | [3] |
| Licochalcone A | Complex hydroxylated/methoxylated | <25.89 | [3] |
Deciphering Structure-Activity Relationships (SAR)
The collated data, while not from a single head-to-head study, allows us to draw some critical insights into the structure-activity relationships of chalcone derivatives.
-
The Role of Halogens: The presence of a fluorine atom at the 4'-position of Ring A, as seen in this compound, appears to contribute to its cytotoxic activity against HepG2 cells.[1][2] Generally, halogenated chalcones have demonstrated significant cytotoxic effects.[5][9] The electronegativity and size of the halogen substituent can influence the molecule's ability to interact with target proteins.
-
The Influence of Methoxy Groups: Methoxy substitutions can have varied effects depending on their position and number.[2] In some cases, methoxy groups enhance cytotoxic activity, potentially by increasing the compound's interaction with tubulin or other cellular targets. However, in other instances, such as with 4-methoxychalcone against HepG2 cells, the cytotoxicity is less pronounced.[3]
-
The Impact of Hydroxyl Groups: Hydroxylated chalcones, particularly those with multiple hydroxyl groups, often exhibit potent cytotoxic and antioxidant properties.[4][8] The position of the hydroxyl group is crucial; for instance, a 2'-hydroxy group is often associated with significant biological activity.[4]
The causality behind these experimental choices lies in the systematic exploration of how different functional groups alter the electronic and steric properties of the chalcone scaffold, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action: Induction of Apoptosis
A common mechanism through which chalcones exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for eliminating damaged or cancerous cells. Many chalcone derivatives have been shown to trigger apoptosis by activating key signaling pathways.
Caption: A simplified pathway of chalcone-induced apoptosis.
Studies have shown that certain chalcones can induce the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase), which are key events in the apoptotic cascade. This process ultimately leads to the dismantling of the cell without inducing an inflammatory response, making it a desirable outcome in cancer therapy.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The protocol's trustworthiness lies in its basis on a fundamental process of viable cells: mitochondrial dehydrogenase activity.
Principle
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This conversion can be quantified by measuring the absorbance of the dissolved formazan crystals.[10]
Step-by-Step Methodology
Caption: A streamlined workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the chalcone derivatives in complete culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the chalcone derivatives.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[10]
-
Gently agitate the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The comparative analysis of this compound and its derivatives underscores the immense potential of the chalcone scaffold in anticancer drug discovery. The introduction of different substituents, particularly halogens and hydroxyl groups, significantly modulates their cytotoxic activity. While this guide provides a robust overview based on existing literature, it also highlights the need for comprehensive, standardized head-to-head studies to definitively rank the cytotoxic potency of a wide array of chalcone derivatives across multiple cancer cell lines. Future research should also focus on elucidating the precise molecular targets of these compounds and their in vivo efficacy and safety profiles to translate these promising in vitro findings into clinically viable cancer therapies.
References
- 1. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
A Comparative Analysis of 4-Fluorochalcone and Dexamethasone in Modulating Inflammatory Responses
A Technical Guide for Researchers
In the landscape of anti-inflammatory drug discovery, the search for novel compounds with high efficacy and improved safety profiles is a perpetual endeavor. Chalcones, a class of natural and synthetic compounds, have emerged as promising candidates due to their broad pharmacological activities.[1] This guide provides a comprehensive validation of the anti-inflammatory activity of a representative synthetic chalcone, 4-Fluorochalcone, benchmarked against dexamethasone, a potent corticosteroid widely used as a standard in inflammation research.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison grounded in mechanistic insights and supported by established experimental protocols. We will dissect the molecular pathways targeted by each compound, present detailed methodologies for their comparative evaluation, and summarize key performance indicators in a structured format.
Mechanistic Underpinnings of Anti-inflammatory Action
A fundamental understanding of the molecular pathways governing inflammation is crucial for contextualizing the actions of this compound and dexamethasone. Inflammation is a complex biological response involving the activation of signaling cascades that lead to the production of pro-inflammatory mediators.
This compound: A Multi-Target Approach
Chalcone derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the expression of numerous pro-inflammatory genes.[3][4]
-
NF-κB Pathway Inhibition: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6] Chalcones, including this compound, have been shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[7]
-
MAPK Pathway Modulation: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to external stressors, including inflammatory signals.[8] These kinases can activate transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators. Some chalcone analogues have been demonstrated to suppress the activation of JNK, contributing to their anti-inflammatory profile.[2]
Dexamethasone: The Glucocorticoid Receptor-Mediated Cascade
Dexamethasone, a synthetic glucocorticoid, operates through a distinct and well-characterized mechanism involving the glucocorticoid receptor (GR).[9][10]
-
Genomic Actions: Dexamethasone diffuses across the cell membrane and binds to the cytosolic GR.[11] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the dexamethasone-GR complex into the nucleus.[12][13] Once in the nucleus, this complex can act in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of anti-inflammatory proteins like annexin-1 (also known as lipocortin-1).[14][15] Annexin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, the precursor for pro-inflammatory prostaglandins and leukotrienes.[14]
-
Transrepression: The dexamethasone-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[16] This "tethering" mechanism prevents these factors from binding to their target DNA sequences, thereby repressing the expression of pro-inflammatory genes.[16]
-
Below is a diagram illustrating the key signaling pathways modulated by this compound and Dexamethasone.
Caption: Signaling pathways modulated by this compound and Dexamethasone.
Experimental Validation: A Head-to-Head Comparison
To objectively assess the anti-inflammatory potency of this compound relative to dexamethasone, a combination of in vitro and in vivo assays is essential. The following protocols are standard, robust, and allow for a direct comparison of the two compounds.
In Vitro Anti-inflammatory Activity
The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation in vitro.[17] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce an inflammatory response in these cells.[18]
Caption: Experimental workflow for in vitro anti-inflammatory assays.
-
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates (for NO and cytokine assays) or 6-well plates (for protein and gene expression analysis) and allowed to adhere overnight.
-
The following day, cells are pre-treated with varying concentrations of this compound, dexamethasone (positive control), or vehicle (DMSO, negative control) for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the culture medium and incubating for 24 hours.[19]
-
-
Nitric Oxide (NO) Production Assay:
-
NO production is indirectly measured by quantifying nitrite accumulation in the culture supernatant using the Griess reagent.[20]
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
-
-
Cytokine Quantification (TNF-α and IL-6):
-
The concentrations of TNF-α and IL-6 in the culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21]
-
-
Western Blot Analysis for iNOS and COX-2:
-
After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory effects of compounds.[22][23]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
-
Animal Model:
-
Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
-
Dosing:
-
Rats are divided into groups (n=6 per group): Vehicle control, Dexamethasone (e.g., 2 mg/kg, p.o.), and this compound (at various doses, e.g., 25, 50, 100 mg/kg, p.o.).
-
The test compounds are administered orally 1 hour before the induction of inflammation.
-
-
Induction and Measurement of Edema:
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.[24]
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection paw volume.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Comparative Performance Data
The following table summarizes expected or literature-based comparative data for this compound and Dexamethasone across the described assays. Data for fluorinated chalcone derivatives from existing studies are used as a proxy for this compound.[25][26]
| Parameter | Assay | This compound Derivative | Dexamethasone | Reference |
| Nitric Oxide (NO) Production | In Vitro (LPS-stimulated RAW 264.7 cells) | Significant inhibition | Potent inhibition | [7] |
| TNF-α Production | In Vitro (LPS-stimulated RAW 264.7 cells) | Significant inhibition | Potent inhibition | [7] |
| IL-6 Production | In Vitro (LPS-stimulated RAW 264.7 cells) | Significant inhibition | Potent inhibition | [7] |
| iNOS Expression | In Vitro (LPS-stimulated RAW 264.7 cells) | Significant downregulation | Potent downregulation | [7] |
| COX-2 Expression | In Vitro (LPS-stimulated RAW 264.7 cells) | Significant downregulation | Potent downregulation | [7] |
| Acute Inflammation | In Vivo (Carrageenan-induced paw edema) | Dose-dependent reduction in edema | Significant reduction in edema | [27][28] |
| Chronic Inflammation | In Vivo (Cotton pellet-induced granuloma) | Comparable inhibition of granuloma formation | Potent inhibition of granuloma formation | [25][26] |
Conclusion and Future Directions
This guide outlines a comprehensive framework for the validation of this compound's anti-inflammatory activity in comparison to the gold-standard, dexamethasone. The multi-targeted mechanism of this compound, primarily through the inhibition of NF-κB and MAPK signaling pathways, presents a compelling alternative to the glucocorticoid receptor-mediated actions of dexamethasone.
Experimental evidence suggests that fluorinated chalcones exhibit significant anti-inflammatory properties, with some studies indicating comparable efficacy to dexamethasone in certain models of inflammation.[25][26] The provided protocols offer a robust methodology for researchers to conduct their own comparative analyses.
Future research should focus on elucidating the detailed structure-activity relationships of fluorinated chalcones to optimize their potency and selectivity. Furthermore, comprehensive safety and pharmacokinetic profiling will be essential steps in the translational journey of these promising compounds from the laboratory to clinical applications.
References
- 1. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. bio-protocol.org [bio-protocol.org]
- 21. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Enzyme Inhibitory Selectivity of 4-Fluorochalcone Isomers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide delves into the nuanced world of 4-fluorochalcone isomers, offering a comparative analysis of their enzyme inhibitory selectivity. We move beyond a mere cataloging of data to provide a deeper understanding of the structure-activity relationships (SAR) that govern their potency and selectivity, equipping researchers with the insights needed to guide rational drug design.
Introduction: The Significance of Fluorine in the Chalcone Scaffold
Chalcones, characterized by their α,β-unsaturated ketone system linking two aromatic rings, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom, particularly on the phenyl rings, can dramatically alter a molecule's physicochemical properties. Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and ability to form strong C-F bonds can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[2][3]
This guide specifically evaluates "isomers" in a broad sense, encompassing both positional isomers (where the fluorine atom is at the ortho-, meta-, or para-position) and structural analogues where the fluorinated ring's position and other substitutions are varied. Understanding how these subtle structural changes dictate selectivity against different enzyme targets is critical for developing novel therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of Enzyme Inhibition
The true value of a potential drug candidate lies not just in its potency but in its selectivity. This compound derivatives have been extensively studied against several key enzyme families implicated in a range of pathologies.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Selective MAO-B inhibition is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[4] Fluorinated chalcones have emerged as particularly potent and selective MAO-B inhibitors.[5]
Key Insights & Causality: The data consistently show that fluorinated chalcones exhibit a strong preference for inhibiting MAO-B over MAO-A.[4][5] This selectivity is crucial, as non-selective MAO inhibition can lead to serious side effects like the "cheese effect" (a hypertensive crisis). The structure-activity relationship suggests that the presence and position of the fluoro- and other substituents on the benzyloxy ring are critical for high-affinity binding to the hydrophobic active site cavity of MAO-B. Molecular docking studies often reveal that these compounds adopt a favorable conformation within the active site, stabilized by π-π stacking interactions.[5]
Table 1: Comparative Inhibitory Activity of Fluorinated Chalcones against MAO-A and MAO-B
| Compound ID | Key Structural Features | Target Enzyme | IC50 (µM) | Selectivity Index (SI for MAO-B) | Reference |
| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | hMAO-B | 0.0053 | > 7547 | [4][5] |
| hMAO-A | > 40 | [4] | |||
| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | hMAO-B | 0.023 | > 1739 | [4][5] |
| hMAO-A | > 40 | [4] | |||
| MO1 | Morpholine-containing fluorinated chalcone | hMAO-B | 0.030 | High (not specified) | [6] |
| B10 | Benzyloxy ortho-substituted chalcone | hMAO-B | 0.067 | High (not specified) | [6] |
| CC2 | Halogenated coumarin-chalcone | hMAO-B | 0.51 | > 78.4 | [7] |
| hMAO-A | > 40 | [7] |
The following diagram illustrates the central role of MAO-B in dopamine metabolism and its relevance as a therapeutic target in Parkinson's disease.
Caption: MAO-B's role in dopamine metabolism and its inhibition.
Cholinesterase (AChE/BChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are primary treatments for Alzheimer's disease, working by increasing levels of the neurotransmitter acetylcholine.[8] The position of the fluorine atom on the chalcone scaffold has been shown to markedly influence both the potency and selectivity of these compounds against AChE and BChE.[9]
Key Insights & Causality: Studies reveal that the placement of the fluorine atom and the nature of the amino alkyl groups are critical for activity.[9] For instance, with simple alkyl chains, 2-fluoro substitution can lead to higher AChE inhibition, while for bulkier cyclic amine functionalities, 4-fluoro substitution is preferred.[9] Furthermore, para-substituted chloro- and fluorochalcones generally exhibit higher selectivity for AChE over BChE.[8][9] This suggests that the specific stereoelectronic properties conferred by the halogen at the para-position allow for optimal interaction with key residues in the active site gorge of AChE, while being less favorable for the slightly different active site of BChE.
Table 2: Comparative Inhibitory Activity of Fluorinated Chalcones against Cholinesterases
| Compound Type | Key Structural Features | Target Enzyme | IC50 (µM) | Selectivity (AChE vs BChE) | Reference |
| Fluoro-chalcone amino alkyl derivative | 4-fluoro substitution with pyrrolidine group | AChE | Potent (not specified) | Higher selectivity for AChE | [9] |
| Fluoro-chalcone amino alkyl derivative | 2-fluoro substitution with simple alkyl chain | AChE | Potent (not specified) | Higher AChE inhibition than 4-fluoro | [9] |
| Chlorochalcone derivative (4l) | Para-chloro, pyrrolidine group | AChE | 0.17 | 667-fold selective for AChE | [8] |
| Chalcone derivative (2b) | Para-fluoro on Ring B | AChE | 9.3 | - | [10] |
| Chalcone derivative (4b) | Para-fluoro on Ring B | BChE | 68.7 | - | [10] |
Other Enzyme Targets
The versatility of the fluorochalcone scaffold extends to other enzymes. For example, certain derivatives have shown potent inhibitory activity against carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are relevant targets for managing diabetes.[11] Others have been identified as potent inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer drugs.[12]
Table 3: Inhibitory Activity of Fluorinated Chalcones against Miscellaneous Enzymes
| Compound ID | Key Structural Features | Target Enzyme | IC50 (µM) | Reference |
| 3e | 2'-amino-5'-styryl-4-fluorochalcone | α-amylase | 1.6 | [11] |
| 3f | 2'-amino-5'-(4-fluorostyryl)-4-fluorochalcone | α-glucosidase | 6.9 | [11] |
| 4c | α-Fluorinated chalcone | Tubulin Polymerization | Potent (nanomolar range against cancer cells) | [12] |
| 17 | Dimethoxy-fluorinated chalcone | Nitric Oxide Production (enzyme expression) | 0.03 | [13] |
Experimental Design & Protocols
The reliability of any comparative guide rests on the robustness of its underlying experimental data. The protocols used to determine enzyme inhibition must be self-validating and reproducible.
General Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors. This systematic approach ensures that initial hits are rigorously validated.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Fluorometric Landscape: 4-Fluorochalcone Versus Commercial Dyes
For researchers, scientists, and drug development professionals navigating the complex world of fluorescence-based assays, the choice of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While a plethora of commercial dyes dominate the market, a growing interest in novel fluorophores with unique photophysical properties has brought compounds like 4-Fluorochalcone into the spotlight.[1][2] This guide provides an in-depth, objective comparison of the fluorescent properties of this compound against industry-standard commercial dyes, namely Fluorescein, Rhodamine B, and Coumarin derivatives. Grounded in experimental data, this document serves as a technical resource to inform the selection of the most suitable fluorophore for your specific research needs.
The Rise of Chalcones in Fluorescence Applications
Chalcones, belonging to the flavonoid family, are naturally occurring compounds that have garnered significant attention for their diverse biological activities.[3] Their core structure, an open-chain flavonoid in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system, provides a versatile scaffold for chemical modification.[3][4] The introduction of a fluorine atom, as in this compound, can significantly enhance the molecule's photophysical properties, making it a promising candidate for various applications, including the development of fluorescent probes for biological imaging.[1][5] The unique fluorescence characteristics of this compound and its derivatives make them suitable for creating probes to visualize cellular processes.[5]
Head-to-Head Comparison: this compound vs. Commercial Dyes
The selection of a fluorophore hinges on a careful evaluation of its key performance indicators. This section provides a comparative analysis of this compound and popular commercial dyes based on their fundamental fluorescent properties.
| Property | This compound & Derivatives | Fluorescein | Rhodamine B | Coumarin Derivatives |
| Excitation Max (λex) | ~350-450 nm (Solvent Dependent) | ~494 nm | ~546 nm | ~350-450 nm |
| Emission Max (λem) | ~450-550 nm (Solvent Dependent) | ~521 nm | ~567 nm | ~410-470 nm |
| Quantum Yield (Φ) | Variable, can be low but highly dependent on substitution and solvent | ~0.95 in 0.1 M NaOH | ~0.31 in water, ~0.7 in ethanol | High, can reach up to 0.83 for some derivatives |
| Photostability | Generally considered to have good photostability | Moderate, prone to photobleaching | Good photostability | Generally good, but can be susceptible to photobleaching |
| Solvatochromism | Pronounced, sensitive to solvent polarity | Less pronounced | Moderate | Sensitive to solvent polarity |
| Key Advantages | Tunable properties, sensitive to microenvironment, potential for targeted bio-imaging applications | High quantum yield, bright emission | High photostability, red-shifted emission | High quantum yield, tunable emission |
| Key Disadvantages | Lower quantum yield in some cases, properties are highly structure and environment-dependent | pH sensitivity, moderate photostability | Can form non-fluorescent dimers at high concentrations | Susceptibility to photobleaching for some derivatives |
Note: The properties of this compound and its derivatives can vary significantly based on the specific chemical structure and the solvent used. The data presented here is a generalized summary based on available literature.
Deep Dive into Photophysical Properties
Quantum Yield: The Measure of Efficiency
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter fluorescent signal.
-
This compound: The quantum yield of chalcones is highly dependent on their chemical structure and the surrounding environment. While some chalcone derivatives exhibit low quantum yields, strategic modifications can significantly enhance their fluorescence.[6][7] For instance, the introduction of electron-donating groups can increase the quantum yield.[3]
-
Fluorescein: Fluorescein is renowned for its very high quantum yield, approaching 0.95 in alkaline aqueous solutions, making it one of the brightest green-emitting dyes available.[8]
-
Rhodamine B: The quantum yield of Rhodamine B is highly solvent-dependent, with a value of approximately 0.31 in water and increasing to around 0.70 in ethanol.[9][10]
-
Coumarin Derivatives: Many coumarin derivatives boast high fluorescence quantum yields, with some reaching as high as 0.83.[11] This makes them excellent choices for applications demanding bright blue-to-green fluorescence.
Photostability: The Endurance of a Fluorophore
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging.
-
This compound: Chalcone derivatives are generally considered to possess good photostability, a desirable characteristic for imaging applications.[3]
-
Fluorescein: A notable drawback of fluorescein is its moderate photostability, as it is susceptible to photobleaching under intense illumination.[12]
-
Rhodamine B: Rhodamine B is known for its good photostability, making it a reliable choice for demanding imaging experiments.[13]
-
Coumarin Derivatives: While generally exhibiting good photostability, some coumarin derivatives can be prone to photobleaching, and their stability can be influenced by the solvent and the presence of oxygen.[14][15]
Solvatochromism: A Window into the Microenvironment
Solvatochromism is the phenomenon where a substance's color (and by extension, its fluorescence) changes with the polarity of the solvent. This property can be harnessed to probe the local microenvironment of a molecule.
-
This compound: Chalcones, including this compound, often exhibit significant solvatochromism.[16] Their absorption and emission spectra can shift in response to changes in solvent polarity, making them valuable as environmental sensors.
-
Commercial Dyes: While most dyes show some degree of solvatochromism, it is a particularly pronounced feature of many coumarin derivatives, allowing them to be used as polarity-sensitive probes.[17]
Experimental Protocols
To ensure the scientific integrity of this comparison, it is essential to outline the methodologies used to characterize these fluorescent properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[18]
Diagram of the Claisen-Schmidt Condensation for this compound Synthesis:
Caption: Synthesis of this compound via Claisen-Schmidt condensation.
Step-by-Step Protocol:
-
Dissolve 4-fluoroacetophenone and benzaldehyde in a suitable solvent, such as ethanol.
-
Add a base catalyst, typically an aqueous solution of sodium hydroxide, dropwise to the mixture while stirring.
-
Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Workflow for Relative Quantum Yield Measurement:
Caption: Workflow for determining relative fluorescence quantum yield.
Detailed Protocol:
-
Selection of Standard: Choose a fluorescence standard with a well-characterized quantum yield and an absorption profile that overlaps with the sample.
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the resulting linear plots.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2) where 'n' is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is typically evaluated by measuring the decrease in fluorescence intensity over time under continuous illumination.
Experimental Setup for Photostability Measurement:
Caption: Schematic of a typical setup for photostability assessment.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the fluorophore in a suitable solvent.
-
Illumination: Continuously illuminate the sample with a light source at the fluorophore's excitation maximum. The intensity of the light source should be kept constant throughout the experiment.
-
Fluorescence Monitoring: Record the fluorescence intensity at regular time intervals.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t_1/2) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer half-life indicates greater photostability.
Concluding Remarks for the Discerning Scientist
The selection of a fluorescent dye is not a one-size-fits-all decision. While commercial dyes like Fluorescein, Rhodamine B, and Coumarin derivatives offer robust and well-characterized performance for a wide range of applications, the emergence of novel fluorophores such as this compound presents exciting new possibilities.
This compound and its derivatives offer the distinct advantage of tunable photophysical properties and sensitivity to the local microenvironment. This makes them particularly attractive for the development of sophisticated fluorescent probes for targeted bio-imaging and sensing applications where reporting on the cellular milieu is paramount. However, researchers must be cognizant of the fact that their fluorescent properties, particularly quantum yield, are highly dependent on the specific molecular structure and the surrounding solvent.
In contrast, commercial dyes provide a more "off-the-shelf" solution with well-documented and consistent performance characteristics. Fluorescein remains a workhorse for applications requiring high brightness, while Rhodamine B excels in photostability. Coumarin derivatives offer a versatile platform for generating bright blue-to-green fluorescence with tunable properties.
Ultimately, the optimal choice of fluorophore will depend on the specific experimental requirements. For applications demanding high brightness and well-established protocols, commercial dyes are often the preferred choice. However, for researchers seeking to develop novel sensing and imaging modalities that leverage the probe's environmental sensitivity, this compound and its derivatives represent a compelling and promising frontier in fluorescence research. A thorough understanding of the fundamental photophysical properties discussed in this guide, coupled with rigorous experimental validation, will empower researchers to make informed decisions and unlock the full potential of fluorescence-based techniques in their scientific endeavors.
References
- 1. The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]
- 9. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Fluorochalcone Derivatives in Preclinical Cancer Models: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of several promising 4-fluorochalcone derivatives, focusing on their cytotoxic activity, mechanisms of action, and structure-activity relationships in relevant cancer models. Chalcones, belonging to the flavonoid family, have emerged as a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] The strategic introduction of a fluorine atom onto the chalcone framework can significantly enhance physicochemical properties such as metabolic stability and membrane permeability, often leading to improved therapeutic efficacy.[3] This document synthesizes experimental data from multiple studies to offer a clear, objective comparison for researchers engaged in the discovery and development of novel anticancer agents.
The Strategic Advantage of Fluorine in Chalcone-Based Drug Design
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile. In the context of chalcones, fluorination can lead to:
-
Enhanced Potency: The high electronegativity of fluorine can alter the electronic distribution of the chalcone backbone, potentially leading to stronger interactions with biological targets.[3]
-
Increased Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.
-
Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and reach intracellular targets.[3]
Studies consistently demonstrate that fluorinated chalcones exhibit stronger cytotoxic activity against various cancer cell lines compared to their non-fluorinated analogues, highlighting the value of this chemical modification.[4][5]
Head-to-Head Comparison of Lead this compound Derivatives
This section evaluates three distinct classes of this compound derivatives that have shown exceptional promise in preclinical studies, based on their unique structural features and mechanisms of action.
α-Fluorinated Chalcone 4c: A Potent Tubulin Polymerization Inhibitor
One of the most potent classes of fluorinated chalcones includes those with a fluorine atom at the α-position of the enone linker. Compound 4c , an α-fluorinated chalcone with a bromide-substituted indole moiety, has demonstrated remarkable and broad-spectrum anti-proliferative activity.[6]
-
Cytotoxic Activity: It exhibits IC50 values in the nanomolar range (0.025–0.202 µM) against a panel of five different human cancer cell lines, including HeLa and U937.[6]
-
Mechanism of Action: Mechanistic studies have confirmed that 4c acts as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, effectively inhibiting tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis through the mitochondrial pathway.[6]
-
Anti-Angiogenic Properties: Beyond its direct cytotoxic effects, 4c has been shown to inhibit tube formation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs), indicating potent anti-angiogenic properties.[6]
4-Fluoro-3',4',5'-trimethoxychalcone: A Nanomolar Anti-Invasive Agent
Metastasis and local invasion are responsible for the vast majority of cancer-related deaths.[7] The derivative 4-Fluoro-3',4',5'-trimethoxychalcone was identified from a screen of natural products as a potent inhibitor of cancer cell invasion.
-
Anti-Invasive Potency: Starting from initial micromolar hits, a predictive Quantitative Structure-Activity Relationship (QSAR) model led to the synthesis of this derivative, which exhibits nanomolar anti-invasive potency.[7]
-
In Vivo Efficacy: The compound's efficacy was validated in an in vivo artificial metastasis model in nude mice, where it was shown to significantly increase survival time.[7]
-
Mechanism of Action: While the precise molecular target remains to be fully elucidated, researchers were able to rule out many common targets associated with antineoplastic chalcones, suggesting a potentially novel mechanism of action.[7]
Naphthalene-Containing Fluorinated Chalcones: High Potency and Selectivity
A series of chalcones incorporating both a naphthalene ring and a fluorine moiety has been synthesized and evaluated, showing superior performance against breast cancer cells when compared directly to their non-fluorinated counterparts.[4][5]
-
Enhanced Cytotoxicity: In a head-to-head comparison, the fluorinated chalcones exhibited significantly stronger cytotoxic activity against the 4T1 breast cancer cell line than the non-fluorinated derivatives.[4][5]
-
Selectivity Index: Remarkably, these compounds demonstrated a higher selectivity index against the 4T1 cancer cell line compared to cisplatin, a widely used chemotherapy drug. This indicates a more favorable therapeutic window, with lower toxicity towards normal fibroblast cells at effective concentrations.[4][5]
Comparative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50) of the discussed this compound derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Derivative Class | Compound Example | Cancer Cell Line(s) | IC50 Range (µM) | Primary Mechanism of Action | Reference(s) |
| α-Fluorinated Chalcones | Compound 4c | HeLa, U937, MGC-803, and others | 0.025 - 0.202 | Tubulin Polymerization Inhibition (Colchicine Site) | [6] |
| Trimethoxy-Substituted Chalcones | 4-Fluoro-3',4',5'-trimethoxychalcone | MCF-7/6, BLM, SK-OV-3 | Nanomolar (anti-invasive) | Inhibition of Cancer Cell Invasion | [7] |
| Naphthalene-Containing Chalcones | Fluorinated Naphthyl Chalcones | 4T1 (Breast Cancer) | Not specified | Cytotoxicity with High Selectivity Index vs. Cisplatin | [4][5] |
| General Fluorinated Chalcones | Chalcone-Sulfonamide Hybrids | AGS, HL-60 | 0.89 - 9.63 (µg/mL) | Induction of Apoptosis via Caspase Activation | [8][9] |
Mechanistic Insights & Key Signaling Pathways
This compound derivatives exert their anticancer effects by modulating a variety of critical cellular pathways.
Inhibition of Tubulin Polymerization
A primary mechanism for many potent chalcones is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.
As illustrated, compounds like 4c bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][6] This destabilization leads to mitotic arrest at the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
Many this compound derivatives are potent inducers of apoptosis. The intrinsic (or mitochondrial) pathway is a common route.
Studies on chalcone-sulfonamide hybrids show that these compounds can depolarize the mitochondrial membrane and activate initiator caspase-9 and executioner caspase-8.[8][9] This cascade leads to the cleavage of critical cellular substrates, culminating in apoptotic cell death.[10]
Experimental Protocols & Methodologies
The data presented in this guide are generated using a series of robust and validated cell-based assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for measuring the cytotoxic effect of a compound on cancer cells, allowing for the determination of the IC50 value.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The incubation time is critical and should be optimized to allow for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore proportional to its DNA content. A flow cytometer can measure the fluorescence of thousands of individual cells, generating a histogram that reflects the cell population's distribution across the cell cycle phases.
Step-by-Step Protocol:
-
Treatment: Treat cells with the test compound at various concentrations (e.g., 1x and 2x IC50) for a set time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells to ensure all cells, including those undergoing apoptosis, are collected.
-
Fixation: Fix the cells in cold 70% ethanol. This step is crucial as it permeabilizes the cell membrane to allow PI entry while preserving the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[6]
Conclusion and Future Directions
The evidence strongly supports the development of this compound derivatives as a promising class of anticancer agents. The introduction of fluorine consistently enhances cytotoxic potency and can confer desirable pharmacological properties.[3][4] Derivatives such as the tubulin inhibitor 4c and the anti-invasive 4-Fluoro-3',4',5'-trimethoxychalcone demonstrate the potential for targeting multiple facets of cancer progression, including proliferation, metastasis, and angiogenesis.[6][7]
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for compounds with novel mechanisms of action.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize lead compounds for in vivo applications.
-
Combination Therapies: Investigating the synergistic effects of 4-fluorochalcones with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.
This guide provides a foundational comparison to aid researchers in navigating the landscape of this compound derivatives and selecting the most promising candidates for further preclinical and clinical development.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and anti‐cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties | Semantic Scholar [semanticscholar.org]
- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 4-Fluorochalcone-based OLEDs against existing materials
For researchers and professionals in materials science and optoelectronics, the quest for novel, efficient, and cost-effective materials for Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. Among the myriad of organic molecules, chalcones—a class of compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings—have emerged as a promising scaffold due to their synthetic accessibility and intriguing photophysical properties.[1][2] This guide provides a prospective analysis and a detailed experimental framework for benchmarking the performance of 4-Fluorochalcone derivatives as potential emitters in OLEDs against current state-of-the-art materials.
While extensive research has highlighted the biological applications of fluorinated chalcones, their exploration as primary emitters in OLEDs is still a nascent field.[3][4][5][6] Consequently, this guide will focus on a comparative analysis of the known photophysical properties of chalcone derivatives against the established performance metrics of existing OLED emitters. Furthermore, it will provide the detailed experimental protocols necessary to rigorously evaluate their potential in electroluminescent devices.
The Promise of this compound Derivatives in OLEDs
Chalcones possess a versatile D-π-A (Donor-π-Acceptor) structure, which is a common and effective design for electroluminescent materials.[4] The introduction of a fluorine atom at the 4-position of one of the phenyl rings can significantly influence the molecule's electronic properties. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels, potentially leading to improved charge injection and transport balance, as well as enhanced stability.[2]
Key photophysical properties of chalcone derivatives that suggest their potential as OLED emitters include:
-
Tunable Emission: The emission color of chalcones can be tuned across the visible spectrum by modifying the donor and acceptor substituents on the aromatic rings. This tunability is crucial for developing full-color displays.
-
High Photoluminescence Quantum Yield (PLQY): Some chalcone derivatives have been reported to exhibit strong fluorescence in solution, a prerequisite for an efficient emitting material.[4]
-
Synthetic Accessibility: Chalcones are typically synthesized via a straightforward Claisen-Schmidt condensation, which allows for the facile and cost-effective production of a wide array of derivatives.[1]
Below is a generalized chemical structure of a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Judicious Use of Chalcogens in Multiresonant Thermally Activated Delayed Fluorescent Emitters Leads to OLEDs with Efficiencies Exceeding 36% and Showing Mild Efficiency Roll‐Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 4. researchgate.net [researchgate.net]
- 5. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
